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  • Product: 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride
  • CAS: 98566-95-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride in SuFEx Click Chemistry and Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing a robust methodology for forging stable S–O and S–N bonds under metal-free conditions[1]. At the forefron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing a robust methodology for forging stable S–O and S–N bonds under metal-free conditions[1]. At the forefront of this chemical renaissance are functionalized arylsulfonyl fluorides. 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) serves as a highly privileged electrophilic hub. Its unique steric and electronic profile—dictated by the ortho-fluoro and meta-methyl substituents—makes it an exceptional candidate for developing Targeted Covalent Inhibitors (TCIs), chemical probes, and complex bioconjugates.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and application of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Physicochemical & Structural Profiling

Understanding the baseline properties of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is critical for predicting its behavior in both organic solvents and aqueous biological media. The table below summarizes its core quantitative data.

PropertyValue / Description
Chemical Name 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride
CAS Registry Number 98566-95-1
Molecular Formula C₇H₆F₂O₂S
Molecular Weight 192.18 g/mol [2]
Precursor CAS 870704-14-6 (2-Fluoro-5-methylbenzenesulfonyl chloride)[3]
SMILES String Cc1ccc(F)c(S(=O)(=O)F)c1
Hydrolytic Stability Highly stable at physiological pH; resistant to spontaneous hydrolysis[4][5].

Mechanistic Causality: The "Reactivity-Stability" Paradox

The defining feature of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is its kinetic inertness paired with latent, highly specific reactivity.

Resistance to Hydrolysis

Unlike its synthetic precursor, 2-fluoro-5-methylbenzenesulfonyl chloride, which rapidly degrades in the presence of trace water, the sulfonyl fluoride analog is remarkably stable to hydrolysis[5]. This stability arises from the highly solvated nature of the sulfonyl fluoride functional group and the exceptional strength of the S(VI)–F bond[4]. The fluoride leaving group is uniquely dependent on specific spatial and electronic activation. In the absence of a localized activating environment (such as an enzyme binding pocket or a specific basic catalyst), the molecule remains inert, preventing off-target reactions in complex biological mixtures[4].

SuFEx Catalysis Mechanism

To unlock the reactivity of the S–F bond for synthetic ligation, specific organocatalysts are required. The most effective catalysts are amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazenes like BEMP[6].

  • Causality of DBU Activation: DBU acts as a nucleophilic catalyst. It attacks the sulfonyl fluoride to form a highly reactive, transient arylsulfonyl ammonium fluoride intermediate. This intermediate subsequently activates the incoming nucleophile (e.g., a phenol or amine) through the release of a fluoride anion, promoting rapid arylsulfonyl transfer to form the final covalent conjugate[1]. The basicity of the catalyst ( pKaH​ of DBU = 24.3 in MeCN) is perfectly tuned to drive this exchange without degrading the substrates[6].

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring high-fidelity results through mechanistic checkpoints.

Protocol A: Synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride via Halogen Exchange
  • Objective: Convert the moisture-sensitive sulfonyl chloride into the stable SuFEx hub.

  • Causality: The reaction is driven by the thermodynamic preference for the stronger S–F bond. 18-crown-6 is utilized to sequester the potassium cation, generating a highly nucleophilic, "naked" fluoride anion that rapidly displaces the chloride[5].

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-methylbenzenesulfonyl chloride (1.0 equiv, CAS: 870704-14-6)[3] in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Reagent Addition: Add anhydrous Potassium Fluoride (KF, 3.0 equiv) followed by a catalytic amount of 18-crown-6 (0.1 equiv).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The complete consumption of the chloride precursor validates the efficiency of the naked fluoride displacement.

  • Isolation: Filter the suspension through a pad of Celite to remove insoluble KCl and excess KF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Protocol B: SuFEx Ligation with Phenolic Substrates
  • Objective: Forge a stable aryl fluorosulfate/sulfonate linkage.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add DBU (10–20 mol%) dropwise to the stirring solution[6].

  • Reaction: Stir at room temperature for 2–4 hours. Note: If the phenol is highly sterically hindered, substitute DBU with BEMP (10 mol%), as its higher basicity ( pKaH​ 27.6) accelerates the formation of the reactive intermediate[6].

  • Quenching & Extraction: Quench the reaction with 0.1 M HCl to neutralize the catalyst. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent to yield the target covalent conjugate.

Applications in Drug Discovery & Chemical Biology

Targeted Covalent Inhibitors (TCIs)

Historically, covalent drugs have relied on acrylamides targeting rare cysteine residues. Sulfonyl fluorides like 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride dramatically expand the druggable target space by acting as privileged warheads capable of modifying context-specific Serine, Threonine, Tyrosine, Lysine, and Histidine residues[7]. The ortho-fluoro group on this specific molecule modulates the electrophilicity of the sulfur center, while the meta-methyl group provides a distinct steric vector that can be optimized for specific kinase or protease binding pockets[4][7].

Peptide Macrocyclization

SuFEx chemistry enables the chemoselective macrocyclization of unprotected peptides. By incorporating 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride derivatives into peptide sequences, researchers can induce spontaneous cyclization with native Tyrosine residues in aqueous buffers. This process is highly tolerant of other native side chains and yields highly stable cyclic peptides with improved pharmacokinetic properties[8].

Workflow Visualization

The following diagram illustrates the interconnected chemical workflow, from precursor synthesis to final bioconjugation via SuFEx catalysis.

SuFEx_Pathway A 2-Fluoro-5-methylbenzene- 1-sulfonyl chloride B Halogen Exchange (KF, 18-crown-6) A->B F- Substitution C 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride (Stable Hub) B->C High Yield D SuFEx Catalysis (DBU / BEMP) C->D Activation F Covalent Conjugate (Targeted Probe / Drug) D->F Click Ligation E Nucleophile (Phenol / Amine) E->D Co-reactant

Workflow of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride synthesis and SuFEx ligation.

References

  • BLD Pharmatech Co., Limited @ ChemBuyersGuide.com: 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1). URL:[Link]

  • National Institutes of Health (NIH): Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.[8] URL:[Link]

  • National Institutes of Health (NIH): Accelerated SuFEx Click Chemistry For Modular Synthesis.[6] URL:[Link]

  • National Institutes of Health (NIH): Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis.[4] URL: [Link]

  • La Trobe University: SuFEx Activation and Catalysis.[1] URL: [Link]

  • MDPI: Synthetic Routes to Arylsulfonyl Fluorides.[5] URL: [Link]

  • Royal Society of Chemistry (RSC): Advances in sulfonyl exchange chemical biology: expanding druggable target space.[7] URL: [Link]

Sources

Exploratory

2-Fluoro-5-Methylbenzene-1-Sulfonyl Fluoride (CAS 98566-95-1): A Privileged SuFEx Hub in Chemical Biology and Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless in 2014, fundamentally redefined the utility of the sulfur-fluorine bond in organic synthesis and chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless in 2014, fundamentally redefined the utility of the sulfur-fluorine bond in organic synthesis and chemical biology[1]. At the forefront of this chemical renaissance is 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) . Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides exhibit a unique "stability-reactivity paradox." They are exceptionally stable under physiological conditions yet undergo rapid, near-quantitative coupling with specific nucleophiles when activated by appropriate catalysts or protein microenvironments[2].

This whitepaper provides an in-depth technical analysis of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride, detailing its physicochemical profile, the mechanistic rationale behind its reactivity, and self-validating experimental protocols for its synthesis and application in drug discovery.

Physicochemical Profiling & Structural Dynamics

The utility of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride stems directly from its precise structural functionalization. The core benzene ring acts as a stable scaffold, while the substituents fine-tune the electronic and steric environment of the S(VI) center.

  • The 2-Fluoro Substituent: Positioned ortho to the sulfonyl group, this highly electronegative atom exerts a strong electron-withdrawing inductive effect (-I). This increases the electrophilicity of the sulfur atom, lowering the activation energy required for nucleophilic attack during SuFEx catalysis[2].

  • The 5-Methyl Substituent: This group provides a mild electron-donating inductive effect (+I) and introduces steric bulk. In the context of drug development, the methyl group crucially enhances the lipophilicity (LogP) of the warhead, improving membrane permeability and modulating the molecule's orientation within target protein binding pockets[3].

Table 1: Physicochemical Profile of CAS 98566-95-1
PropertySpecification
Chemical Name 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride
CAS Number 98566-95-1[3]
Molecular Formula C₇H₆F₂O₂S[3]
Molecular Weight 192.18 g/mol [3]
Structural Class Aryl Sulfonyl Fluoride (SuFEx Hub)
Hydrolytic Stability Exceptionally High (Resistant to aqueous degradation at pH 4–9)[4]
Primary Application Covalent inhibitor warhead, Activity-Based Probes (ABPs), Polymer synthesis
Table 2: Comparative Reactivity: Sulfonyl Fluorides vs. Sulfonyl Chlorides
FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)
Hydrolytic Stability Low (Rapid hydrolysis in water/moisture)High (Stable in boiling water)[4]
Reductive Stability Susceptible to reductionHighly resistant[4]
Reactivity Profile Non-specific, highly reactive electrophileChemoselective; requires specific activation (e.g., DBU, BEMP)[1]
Biological Utility Often toxic, lacks target selectivityPrivileged covalent warhead (targets context-specific Tyr, Lys, His)[1]

Mechanistic Insights: The SuFEx Paradigm

The defining characteristic of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride is its participation in SuFEx click chemistry. The S-F bond is significantly stronger and less polarized than the S-Cl bond, rendering the molecule inert to adventitious nucleophiles like water or unactivated amines.

However, in the presence of a strong, non-nucleophilic base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP, the reaction barrier is selectively lowered. When reacting with a silyl ether (Ar-OSiMe₃), the catalyst activates the nucleophile, leading to the formation of a pentacoordinate sulfur(VI) transition state. The expulsion of the fluoride ion is thermodynamically driven by the formation of the extremely strong silicon-fluorine bond in the volatile byproduct, fluorotrimethylsilane (TMS-F)[2].

SuFEx_Cycle ArSO2F 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride (CAS 98566-95-1) Intermediate Pentacoordinate S(VI) Transition State ArSO2F->Intermediate Electrophilic Hub Nu Silyl Ether Nucleophile (Ar'-OSiMe3) Nu->Intermediate Nucleophilic Attack Catalyst DBU / BEMP Catalyst (Activation) Catalyst->Intermediate Lowers Ea Product SuFEx Product (Sulfonate Ester) Intermediate->Product S-F Cleavage Byproduct TMS-F (Volatile Byproduct) Intermediate->Byproduct Thermodynamic Driving Force

Fig 1. SuFEx catalytic cycle depicting the activation of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and application of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride. These methods are grounded in the optimized conditions established by the Sharpless laboratory[2][5].

Protocol 1: Synthesis via Aqueous Potassium Bifluoride Exchange

Causality Check: Traditional halogen exchange using KF/18-crown-6 in organic solvents frequently results in the hydrolysis of the sulfonyl product[5]. To circumvent this, potassium bifluoride (KHF₂) in a biphasic aqueous-organic system is utilized. The bifluoride anion[F-H-F]⁻ acts as a highly effective, non-basic nucleophile at the phase boundary (the "on-water" effect), driving the conversion of the sulfonyl chloride to the sulfonyl fluoride while completely suppressing hydrolysis[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-5-methylbenzene-1-sulfonyl chloride (10.0 mmol) in HPLC-grade acetonitrile (10 mL) to create a 1.0 M solution.

  • Bifluoride Addition: Add a saturated aqueous solution of potassium bifluoride (KHF₂, ~5.0 M, 20.0 mmol, 2.0 equiv) directly to the stirring organic layer[2].

  • Reaction: Stir the resulting biphasic emulsion vigorously at room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction progress via TLC or LCMS until the starting material is fully consumed.

  • Workup: Partition the reaction mixture between ethyl acetate (30 mL) and distilled water (20 mL). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 2-fluoro-5-methylbenzene-1-sulfonyl fluoride is typically isolated in >95% purity and requires no further chromatographic purification[6].

Protocol 2: SuFEx Coupling to Form a Sulfonate Ester

Causality Check: The formation of sulfonate esters from phenols usually requires harsh basic conditions. By utilizing an aryl silyl ether and a catalytic amount of DBU, the reaction proceeds smoothly at room temperature. DBU activates the silicon center, and the continuous evolution of volatile TMS-F gas drives the reaction to completion via Le Chatelier's principle[2].

Step-by-Step Methodology:

  • Reagent Combination: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 mmol) and the desired aryl silyl ether (Ar-OSiMe₃, 1.05 mmol) in anhydrous acetonitrile (5 mL).

  • Catalyst Addition: Add DBU (0.1 mmol, 10 mol%) dropwise to the stirring solution.

  • Incubation: Stir the mixture at room temperature for 1 to 12 hours. The reaction is generally rapid; monitor via LCMS.

  • Isolation: Once complete, concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure sulfonate ester.

Biological Applications: Targeted Covalent Inhibition

In the realm of drug development, 2-fluoro-5-methylbenzene-1-sulfonyl fluoride serves as a privileged warhead for Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs)[1].

Unlike highly reactive electrophiles (e.g., Michael acceptors) that indiscriminately label surface cysteines, sulfonyl fluorides are "context-specific." They remain inert in biological media until they bind to a specific protein pocket[4]. Upon binding, the microenvironment of the protein—often featuring an adjacent basic residue that acts as an endogenous catalyst—activates a specific nucleophilic amino acid (typically Tyrosine, Lysine, or Histidine). This proximity-driven SuFEx reaction results in an irreversible covalent bond, permanently inactivating the target enzyme[1][2].

Covalent_Inhibition Target Target Protein (e.g., Kinase Binding Pocket) Residue Nucleophilic Residue (Tyr / Lys / His) Target->Residue Complex Non-Covalent Enzyme-Inhibitor Complex Residue->Complex Reversible Binding (Kd) Probe Ar-SO2F Warhead (CAS 98566-95-1) Probe->Complex Molecular Recognition Covalent Irreversible Covalent Sulfonate/Sulfonamide Adduct Complex->Covalent SuFEx Reaction (kinact)

Fig 2. Mechanism of targeted covalent inhibition via SuFEx-mediated amino acid residue modification.

The integration of the 2-fluoro-5-methylbenzene-1-sulfonyl fluoride motif into small-molecule libraries allows researchers to execute "Diversity Oriented Clicking" (DOC), rapidly screening for potent, selective inhibitors against challenging targets like human neutrophil elastase or antibiotic-resistant pathogens (e.g., MRSA)[2][7].

References

  • molaid.com . 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride - CAS号98566-95-1. Available at:[Link]

  • rhhz.net . Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

  • Chemical Science (RSC Publishing) . Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Available at: [Link]

  • PMC - NIH . Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs. Available at:[Link]

  • PNAS . SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering . Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for SuFEx Click Chemistry with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

Introduction: The Power and Precision of SuFEx Click Chemistry Since its introduction by Sharpless and co-workers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a second-generation click chemistry platform,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Precision of SuFEx Click Chemistry

Since its introduction by Sharpless and co-workers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a second-generation click chemistry platform, offering a robust and modular approach for the synthesis of complex molecules.[1][2][3][4] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx chemistry is metal-free and relies on the unique reactivity of the S(VI)-F bond.[5][6] This allows for the creation of highly stable sulfonamide, sulfonate, and sulfate linkages with remarkable efficiency and functional group tolerance.[7][8]

Aryl sulfonyl fluorides are key electrophilic partners in SuFEx reactions.[9][10] Among these, 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is a particularly interesting building block. The presence of the fluoro and methyl groups on the aromatic ring can modulate the reactivity of the sulfonyl fluoride and introduce valuable physicochemical properties into the final product, making it a useful tool in drug discovery and materials science.[11]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of SuFEx click chemistry using 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride. We will delve into the reaction mechanism, provide a step-by-step protocol for a typical reaction, and discuss the scope and considerations for successful implementation.

The Mechanism of SuFEx: A Tale of Latent Reactivity

The remarkable utility of SuFEx chemistry stems from the delicate balance between the stability and reactivity of the sulfonyl fluoride group.[12][13] The S(VI)-F bond is exceptionally stable under a wide range of conditions, including aqueous environments, yet it can be readily activated to react with nucleophiles.[5]

The reaction is typically catalyzed by organic bases such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU), or by bifluoride salts.[14] The catalyst facilitates the deprotonation of the incoming nucleophile (e.g., a phenol or an amine) to generate a more potent nucleophile. This nucleophile then attacks the electrophilic sulfur center of the sulfonyl fluoride, leading to a pentacoordinate intermediate. Subsequent expulsion of the fluoride ion yields the final sulfonated product.

SuFEx_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack Nucleophile R-XH (e.g., Phenol, Amine) Activated_Nucleophile R-X⁻ (Activated Nucleophile) Nucleophile->Activated_Nucleophile Deprotonation Base Base (e.g., TEA, DBU) Protonated_Base Base-H⁺ Intermediate Pentacoordinate Intermediate Activated_Nucleophile->Intermediate Attack on Sulfur Sulfonyl_Fluoride Ar-SO₂F (2-Fluoro-5-methyl- benzene-1-sulfonyl fluoride) Sulfonyl_Fluoride->Intermediate Product Ar-SO₂-XR (Sulfonate/Sulfonamide) Intermediate->Product Fluoride Expulsion Fluoride_Ion F⁻ Intermediate->Fluoride_Ion

Caption: Generalized mechanism of a base-catalyzed SuFEx reaction.

Experimental Protocol: SuFEx Reaction of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride with a Phenolic Nucleophile

This protocol describes a general procedure for the reaction of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride with a generic phenol. The reaction conditions may require optimization depending on the specific reactivity of the chosen phenol.

Materials and Reagents
ReagentCAS NumberSupplier (Example)PurityNotes
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride649094-6Sigma-Aldrich>97%Store under inert atmosphere.
Phenolic NucleophileVariesVaries>98%Ensure dryness.
Triethylamine (TEA)121-44-8Sigma-Aldrich>99.5%Distill from CaH₂ before use.
Anhydrous Dichloromethane (DCM)75-09-2Sigma-Aldrich>99.8%Use from a solvent purification system or a freshly opened bottle.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-8 (solid)Varies-Prepare fresh.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Varies-For drying organic layers.
Step-by-Step Methodology

SuFEx_Workflow start Start reagent_prep 1. Reagent Preparation - Dry glassware - Weigh reagents start->reagent_prep reaction_setup 2. Reaction Setup - Dissolve phenol in DCM - Add TEA - Add sulfonyl fluoride reagent_prep->reaction_setup reaction_monitoring 3. Reaction Monitoring - TLC or LC-MS analysis - Typically 2-12 hours at room temperature reaction_setup->reaction_monitoring workup 4. Aqueous Workup - Quench with water - Wash with NaHCO₃ (aq) - Wash with brine reaction_monitoring->workup drying_concentration 5. Drying and Concentration - Dry over MgSO₄ - Filter and concentrate workup->drying_concentration purification 6. Purification - Column chromatography (e.g., silica gel, hexanes/ethyl acetate) drying_concentration->purification characterization 7. Characterization - NMR, HRMS purification->characterization end End characterization->end

Caption: Experimental workflow for a typical SuFEx reaction.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the phenolic nucleophile (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the phenol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reaction Initiation:

    • To the stirred solution, add triethylamine (TEA) (1.2 eq) via syringe.

    • In a separate vial, dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the sulfonyl fluoride solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction is typically complete within 2-12 hours. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate product.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Scope and Considerations

  • Nucleophile Scope: A wide range of phenols and anilines are suitable nucleophiles for SuFEx reactions. Electron-rich phenols tend to react faster than electron-deficient ones. Aliphatic alcohols can also be used, but may require more forcing conditions or specialized catalytic systems.[14][15]

  • Functional Group Tolerance: SuFEx chemistry exhibits excellent functional group tolerance. Many common functional groups such as esters, amides, ketones, and nitriles are well-tolerated.

  • Catalyst Choice: While TEA is a common choice, other bases like DBU can be more effective for less reactive nucleophiles. In some cases, bifluoride salts can also be used as catalysts.[6]

  • Solvent: Dichloromethane, acetonitrile, and tetrahydrofuran are commonly used solvents. The choice of solvent can influence the reaction rate and solubility of the reagents.

Safety and Handling

  • 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride: This reagent is a sulfonyl fluoride and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and avoid contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize exposure.

Conclusion

SuFEx click chemistry with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride provides a powerful and versatile method for the construction of robust sulfonate and sulfonamide linkages. The operational simplicity, mild reaction conditions, and broad functional group tolerance make this an invaluable tool for applications ranging from drug discovery to materials science. By following the guidelines and protocols outlined in this document, researchers can effectively utilize this important building block in their synthetic endeavors.

References

  • Zheng, Q. (2021).
  • Moses, J. E., & Moorhouse, A. D. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews.
  • Kelly, M. J., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry. [Link]

  • Kiss, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • Jones, L. H., & Kelly, M. J. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Sharpless Lab. Click Chemistry. The Scripps Research Institute. [Link]

  • Soto, A. (2019). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship @ Claremont. [Link]

  • Scott, J. S., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Moses, J. E., & Moorhouse, A. D. (2019). The growing applications of SuFEx click chemistry. La Trobe University. [Link]

  • Li, S., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Chen, J., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. ChemRxiv. [Link]

  • Am Ende, C. W., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]

  • Lee, S. J., et al. (2023). Direct 18F-Fluorosulfurylation of Phenols and Amines Using an [18F]FSO2+ Transfer Agent Generated In Situ. Organic Letters. [Link]

  • van der Vlugt, J. I., et al. (2023). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry. [Link]

  • Kumar, A., & Sharma, V. (2023). SuFEx Click Chemistry: Discovery to Applications. ResearchGate. [Link]

  • Li, Y., et al. (2023). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • Sharpless, K. B. (2021). Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]

  • Dong, J., et al. (2022). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link]

  • Zheng, Q., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

  • Department of Chemistry, University of Toronto. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]

  • Zuilhof, H., et al. (2020). Discovery on Sulfur-Phenolate Exchange: SuFEx-Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. Tianjin University. [Link]

  • Serbetci, D., et al. (2023). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Chemistry – A European Journal. [Link]

  • Moses, J. E., & Moorhouse, A. D. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • Zheng, Q., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

  • Chen, J., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Li, G., et al. (2019). CHAPTER 1: New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. In Click Polymerization. Royal Society of Chemistry. [Link]

  • Dong, J., et al. (2020). Bifluoride‐catalysed O‐SuFEx linkage reaction for the assembly of polysulfates and polysulfonates. Angewandte Chemie International Edition. [Link]

  • Michaudel, Q., et al. (2023). Harnessing Sulfur(VI) Fluoride Exchange Click Chemistry and Photocatalysis for Deaminative Benzylic Arylation. ACS Catalysis. [Link]

  • Zhang, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. [Link]

  • Gieshoff, T., & Ritter, T. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

  • Wolan, D. W., & Sharpless, K. B. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Organic Letters. [Link]

  • Luisi, R., & Capriati, V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • James, M. J., et al. (2020). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Im. Lirias. [Link]

Sources

Application

Application Notes and Protocols: 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride in Materials Science

Introduction: The Versatility of a Privileged Building Block 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is an aromatic sulfonyl fluoride that has emerged as a significant building block in modern materials science and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Building Block

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is an aromatic sulfonyl fluoride that has emerged as a significant building block in modern materials science and drug discovery. Its unique combination of a sterically accessible sulfonyl fluoride group and the electronic properties imparted by the fluoro and methyl substituents make it a versatile reagent. Sulfonyl fluorides, in general, are prized for their remarkable balance of stability and reactivity.[1][2] They are significantly more stable than their sulfonyl chloride counterparts, exhibiting resistance to hydrolysis and reduction.[2][3][4] This stability allows for their incorporation into complex molecular architectures under a variety of reaction conditions.

The reactivity of the sulfonyl fluoride moiety is the cornerstone of its utility. It is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction that enables the efficient and modular construction of complex molecules and polymers.[3][5] The S-F bond, while strong, can be activated under specific catalytic conditions to react with a wide range of nucleophiles, including amines, phenols, and alcohols, to form robust sulfonamide, sulfonate, and sulfate linkages, respectively.[6][7][8][9][10] This application note will provide detailed protocols for the use of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride in the synthesis of functional polymers and as a key intermediate in the preparation of novel materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is essential for its effective application.

PropertyValue
Molecular Formula C₇H₆FO₂S
Molecular Weight 190.19 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Not readily available (high boiling)
Solubility Soluble in most organic solvents (e.g., THF, DCM, MeCN)
Stability Stable under ambient conditions; resistant to hydrolysis

Note: The physical properties are based on the closely related and commercially available precursor, 2-Fluoro-5-methylbenzene-1-sulfonyl chloride.[11]

Core Application: Post-Polymerization Modification via SuFEx Click Chemistry

One of the most powerful applications of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is in the post-polymerization modification of polymers. This strategy allows for the introduction of specific functionalities onto a polymer backbone, thereby tailoring its properties for a desired application. The sulfonyl fluoride group acts as a "SuFExable" handle that can be efficiently reacted with a variety of nucleophiles after the polymer has been synthesized.[1]

Workflow for Post-Polymerization Modification

G cluster_0 Step 1: Polymer Synthesis cluster_1 Step 2: SuFEx Reaction cluster_2 Step 3: Purification and Characterization Monomer Monomer with -SO2F Precursor Polymerization Polymerization (e.g., RAFT, ATRP) Monomer->Polymerization Initiator/Catalyst Polymer_with_SF Polymer with Pendant -SO2F Groups Polymerization->Polymer_with_SF Forms polymer with pendant -SO2F groups SuFEx_Reaction SuFEx Click Reaction Polymer_with_SF->SuFEx_Reaction Functionalized_Polymer Functionalized Polymer SuFEx_Reaction->Functionalized_Polymer Catalyst (e.g., DBU, HOBt) Nucleophile Functional Nucleophile (e.g., R-NH2, Ar-OH) Nucleophile->SuFEx_Reaction Purification Purification Functionalized_Polymer->Purification Precipitation/Dialysis Characterization Characterization Purification->Characterization NMR, GPC, etc.

Caption: Workflow for Post-Polymerization Modification.

Protocol 1: Synthesis of a Sulfonamide-Functionalized Polymer

This protocol details the reaction of a polymer bearing pendant 2-fluoro-5-methylphenylsulfonyl fluoride groups with a primary amine to yield a sulfonamide-functionalized polymer.

Materials:

  • Polymer with pendant 2-fluoro-5-methylphenylsulfonyl fluoride groups (1.0 g, 1.0 eq. of -SO₂F)

  • Functional Primary Amine (e.g., benzylamine, 1.5 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq.)[6][7][8]

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5 eq.)[6][7]

  • Anhydrous Acetonitrile (MeCN) (20 mL)

  • Methanol (for precipitation)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactor Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the polymer with pendant sulfonyl fluoride groups.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile, the functional primary amine, HOBt, and TMDS via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing by ¹⁹F NMR for the disappearance of the sulfonyl fluoride signal.

  • Purification: Once the reaction is complete, precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Characterize the resulting sulfonamide-functionalized polymer by ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to confirm functionalization and determine molecular weight and dispersity.

Causality Behind Experimental Choices:

  • HOBt as a Catalyst: 1-Hydroxybenzotriazole acts as a nucleophilic catalyst, activating the sulfonyl fluoride towards nucleophilic attack by the amine.[6][7][8]

  • TMDS as a Co-additive: 1,1,3,3-Tetramethyldisiloxane is crucial for enabling catalytic loadings of HOBt. It likely acts as a fluoride scavenger, driving the reaction to completion.[6][7]

  • Inert Atmosphere: While SuFEx reactions are generally robust, an inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture, especially with sensitive functional groups on the amine or polymer.

  • Precipitation in Methanol: This is a standard method for purifying polymers. The functionalized polymer is typically insoluble in methanol, while the excess reagents and byproducts remain in solution.

Core Application: Synthesis of Novel Monomers for Advanced Materials

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride can serve as a key starting material for the synthesis of novel monomers. These monomers, bearing the sulfonamide or sulfonate ester linkage, can then be polymerized to create materials with unique properties, such as high thermal stability, specific optical properties, or tailored solubility.

Reaction Pathway for Monomer Synthesis

G SF 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride Reaction SuFEx Reaction SF->Reaction Nuc Nucleophile with Polymerizable Group (e.g., vinyl, acrylate) Nuc->Reaction Base/Catalyst Monomer Novel Monomer Reaction->Monomer Polymerization Polymerization Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer

Caption: Synthesis of Novel Monomers.

Protocol 2: Synthesis of a Sulfonamide-Containing Acrylate Monomer

This protocol describes the synthesis of a novel acrylate monomer via the reaction of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride with an amino-functionalized acrylate.

Materials:

  • 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 g, 1.0 eq.)

  • 2-Aminoethyl acrylate (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactor Setup: In a dry 100 mL round-bottom flask with a magnetic stir bar, dissolve 2-fluoro-5-methylbenzene-1-sulfonyl fluoride in anhydrous DCM under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triethylamine, followed by the dropwise addition of 2-aminoethyl acrylate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude monomer by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified monomer by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Triethylamine as a Base: Triethylamine acts as a base to neutralize the hydrofluoric acid (HF) that is generated during the reaction, driving the equilibrium towards the product.

  • Cooling to 0 °C: The initial cooling of the reaction mixture helps to control the exothermicity of the reaction between the sulfonyl fluoride and the amine.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, the triethylammonium fluoride salt, and other water-soluble impurities.

  • Column Chromatography: This is a standard purification technique in organic synthesis to isolate the desired monomer from any remaining impurities or side products.

Safety and Handling

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride and its precursor, 2-fluoro-5-methylbenzene-1-sulfonyl chloride, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sulfonyl halides can be corrosive and lachrymatory.[12][13] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is a highly valuable and versatile building block for materials science. Its participation in the robust and efficient SuFEx click chemistry allows for the straightforward synthesis of functional polymers through post-polymerization modification and the creation of novel monomers for advanced materials. The protocols provided herein offer a solid foundation for researchers and scientists to explore the vast potential of this compound in their own research endeavors.

References

  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs - Sigma-Aldrich. (n.d.).
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC. (n.d.).
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - ACS Publications. (2021, May 19).
  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. (2021, March 22). PubMed.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11).
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange | Organic Letters - ACS Publications. (2024, November 9).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory. (n.d.).
  • Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs - PMC. (n.d.).
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine. (n.d.).
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (n.d.).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - MilliporeSigma. (n.d.).
  • 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride - Sigma-Aldrich. (n.d.).
  • 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride. (n.d.).
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8).
  • "The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compou" by Robin Joyce Terjeson - PDXScholar. (n.d.).
  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides - ResearchGate. (2025, October 18).
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - BALL LAB. (2018, June 11).
  • 870704-14-6|2-Fluoro-5-methylbenzene-1-sulfonyl chloride|BLD Pharm. (n.d.).
  • SuFExable polymers with helical structures derived from thionyl tetrafluoride - eScholarship. (n.d.).
  • 1955499-75-8|2-Fluoro-5-methyl-4-nitrobenzene-1-sulfonyl fluoride - BLDpharm. (n.d.).
  • 5-Fluoro-2-methylbenzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals - ThermoFisher. (n.d.).
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015, March 16).
  • Application of Sulfonyl Fluorides in Organic Transformation | Request PDF - ResearchGate. (2025, August 10).
  • Applications of sulfonyl fluorides Examples of biologically active... - ResearchGate. (n.d.).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck Millipore. (n.d.).
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (n.d.).
  • US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents. (n.d.).
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy - ChemRxiv. (n.d.).
  • 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | 1214334-01-6 - MilliporeSigma. (n.d.).

Sources

Method

Application Notes & Protocols: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride in Modern Organic Synthesis

Introduction: The Rise of a Privileged Building Block In the landscape of modern organic synthesis and drug discovery, the sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse player.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Building Block

In the landscape of modern organic synthesis and drug discovery, the sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse player.[1][2] Its unique balance of stability and latent reactivity has positioned it as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a highly sought-after electrophilic "warhead" for targeted covalent inhibitors.[3][4][5] Within this class of reagents, 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride stands out as a particularly versatile building block. Its substituted aromatic ring provides a scaffold with tunable electronic and steric properties, offering medicinal chemists and synthetic chemists a valuable tool for constructing complex molecular architectures with precision and efficiency.

These application notes provide a comprehensive guide to the synthesis and application of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, offering detailed protocols and expert insights into its use for constructing sulfonamides, sulfonate esters, and its role in advanced applications like SuFEx and covalent ligand development.

Part 1: Synthesis of the Building Block

The most direct and common route to 2-fluoro-5-methylbenzene-1-sulfonyl fluoride is through the halogen exchange of its corresponding sulfonyl chloride precursor. This method is favored for its operational simplicity and high efficiency.[1][6][7]

Protocol 1: Synthesis via Halogen Exchange

This protocol details the conversion of 2-fluoro-5-methylbenzene-1-sulfonyl chloride to the target sulfonyl fluoride using potassium fluoride. The presence of a small amount of water in an acetone solvent system has been shown to be effective for this transformation.[6]

Workflow for Synthesis

Start Start: 2-Fluoro-5-methylbenzene- 1-sulfonyl chloride Reaction Reaction: Stir at RT, 2-4h Start->Reaction Add Reagents Reagents: Potassium Fluoride (KF) Acetone/Water Reagents->Reaction Add Workup Workup: Aqueous Extraction (EtOAc/Brine) Reaction->Workup Monitor by NMR Purification Purification: Dry (Na2SO4) Concentrate in vacuo Workup->Purification Product Product: 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride Purification->Product

Caption: Workflow for the synthesis of the target sulfonyl fluoride.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
2-Fluoro-5-methylbenzene-1-sulfonyl chloride>97%Sigma-Aldrich
Potassium Fluoride (KF)Anhydrous, >99%Acros Organics
AcetoneACS GradeFisher Chemical
Deionized WaterN/AIn-house
Ethyl Acetate (EtOAc)ACS GradeVWR
Sodium Chloride (NaCl)ACS GradeEMD Millipore
Sodium Sulfate (Na2SO4)AnhydrousSigma-Aldrich
Polypropylene reaction vessel (50 mL)N/ANalgene
Magnetic stirrer and stir barN/AIKA
Rotary evaporatorN/ABüchi

Step-by-Step Procedure:

  • Preparation: To a 50 mL polypropylene bottle equipped with a magnetic stir bar, add potassium fluoride (2.0 equivalents, e.g., 1.16 g, 20.0 mmol).

  • Solvent Addition: Add acetone (0.5 M relative to substrate, e.g., 20 mL).

  • Substrate Addition: Add 2-fluoro-5-methylbenzene-1-sulfonyl chloride (1.0 equivalent, e.g., 2.11 g, 10.0 mmol).

  • Water Addition: Add deionized water (2.0 equivalents, e.g., 0.36 mL, 20.0 mmol).

  • Reaction: Tightly cap the vessel and stir the suspension vigorously at room temperature.

    • Causality Note: The use of a polypropylene vessel is recommended to avoid etching of glass by fluoride ions. Water is crucial as it enhances the dissolution and reactivity of KF in the biphasic system.[6]

  • Monitoring: Monitor the reaction progress by ¹H and ¹⁹F NMR after 2-4 hours to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Partition the mixture between ethyl acetate (50 mL) and a 10% aqueous NaCl solution (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: The resulting product, typically a crystalline solid or oil, can be analyzed for purity by NMR and used in subsequent steps without further purification if desired. Expected yields are typically high (85-99%).[6]

Part 2: Core Applications & Protocols

Application 1: Synthesis of Biologically Relevant Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs. Using a sulfonyl fluoride as a precursor offers significant advantages over traditional sulfonyl chlorides, including enhanced stability and chemoselectivity, which prevents unwanted side reactions.[8][9]

Reaction Scheme: Sulfonamide Formation

cluster_reactants R1_SO2F 2-Fluoro-5-methyl- benzenesulfonyl fluoride plus1 + Amine Primary or Secondary Amine (R₂R₃NH) arrow Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) ───────────> Amine->arrow Product 2-Fluoro-5-methyl-N,N- (R₂,R₃)-benzenesulfonamide arrow->Product Hub Building Block (2-Fluoro-5-methyl- benzenesulfonyl fluoride) SuFEx SuFEx Click Reaction (Base or Catalyst) Hub->SuFEx Nuc1 Nucleophile 1 (e.g., Silyl-protected Phenol) Nuc1->SuFEx Nuc2 Nucleophile 2 (e.g., Amine on a Biomolecule) Nuc2->SuFEx Product1 Connected Molecule 1 (Sulfonate Ester Linkage) SuFEx->Product1 Product2 Connected Molecule 2 (Sulfonamide Linkage) SuFEx->Product2 Inhibitor Drug Scaffold with 2-Fluoro-5-methyl- benzenesulfonyl fluoride Binding Non-covalent Binding (Reversible) Inhibitor->Binding Protein Target Protein (Binding Pocket) Protein->Binding Covalent Covalent Bond Formation (Irreversible) Binding->Covalent Proximity-driven reaction Inactivated Inactivated Protein Covalent->Inactivated Residue Nucleophilic Residue (e.g., Tyr, Lys, Ser) Residue->Covalent

Sources

Application

Application Note: High-Throughput Synthesis and Screening of 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride Derivatives for Covalent Drug Discovery

Introduction & Mechanistic Rationale Covalent inhibitors have experienced a renaissance in modern drug discovery, largely driven by the development of tunable electrophilic warheads. Among these, sulfonyl fluorides (R-SO...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Covalent inhibitors have experienced a renaissance in modern drug discovery, largely driven by the development of tunable electrophilic warheads. Among these, sulfonyl fluorides (R-SO₂F) represent a privileged class of "sleeping beauty" electrophiles[1]. They remain remarkably stable in aqueous environments and resist non-specific nucleophilic attack, yet undergo rapid Sulfur(VI) Fluoride Exchange (SuFEx) upon binding to a specific protein microenvironment—typically targeting catalytic or allosteric serine, tyrosine, lysine, or histidine residues[2].

This application note details a high-throughput screening (HTS) workflow leveraging 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) [3] as a bifunctional core scaffold. The causality behind this approach lies in the orthogonal reactivity of the two fluorine atoms on the molecule. The strong electron-withdrawing nature of the -SO₂F group activates the ortho-fluorine for Nucleophilic Aromatic Substitution (S_NAr). Because the -SO₂F group requires specific SuFEx catalysts or a precise enzymatic active site to undergo substitution, standard S_NAr conditions (amine, mild base, heat) selectively displace the aryl fluoride[4].

By reacting this hub with a diverse library of primary and secondary amines, researchers can rapidly generate a library of 2-amino-5-methylbenzenesulfonyl fluoride derivatives without compromising the -SO₂F warhead. This self-validating system allows for "direct-to-biology" screening: the crude S_NAr reaction mixtures can be diluted and screened directly in biochemical assays without intermediate purification, dramatically accelerating the hit-to-lead process[4].

Experimental Workflow & Pathway

G A 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride (Core Hub) C High-Throughput SNAr (384-well plate, DMSO, DIPEA) A->C B Amine Library (Diversity Elements) B->C D Derivative Library (2-Amino-5-methylbenzene- sulfonyl fluorides) C->D Orthogonal Reactivity E HTS Assay (hNE Fluorogenic Screen) D->E Direct Screening F Hit Identification & Covalent Validation (LC-MS) E->F Active Site Targeting

Workflow for the high-throughput synthesis and screening of sulfonyl fluoride derivatives.

Experimental Protocols

Protocol 1: High-Throughput Library Synthesis via S_NAr

Objective: Generate a 384-well library of 2-amino-5-methylbenzenesulfonyl fluorides for direct biological evaluation. Causality & Insight: Utilizing an acoustic liquid handler ensures nanoliter precision, minimizing the consumption of the core hub and amine building blocks. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge HF generated during the S_NAr reaction. This prevents the protonation of the incoming amine nucleophiles without inadvertently triggering premature SuFEx cleavage of the -SO₂F group.

Step-by-Step Methodology:

  • Preparation of Core Hub: Dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride in anhydrous DMSO to a stock concentration of 100 mM.

  • Amine Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nmol of diverse primary and secondary aliphatic amines into a 384-well cyclic olefin copolymer (COC) plate.

  • Reaction Assembly: Add 1.0 µL of the 100 mM core hub solution (100 nmol, 1.0 equiv) to each well. Add 0.5 µL of DIPEA (approx. 3.0 equiv) to act as an acid scavenger.

  • Incubation: Seal the plate with a pierceable foil seal and incubate at 80°C for 16 hours. (Note: Aromatic amines may require higher temperatures or longer incubation times due to lower nucleophilicity).

  • Dilution for Screening: Dilute the reaction mixtures with the target assay buffer to a final intermediate concentration of 1 mM (assuming 100% conversion).

Protocol 2: High-Throughput Screening (HTS) against Human Neutrophil Elastase (hNE)

Objective: Identify covalent inhibitors of hNE, a serine protease implicated in inflammatory diseases, using a fluorogenic substrate assay[5]. Causality & Insight: hNE features a highly nucleophilic catalytic serine (Ser195). The sulfonyl fluoride library is screened agnostic of structural bias. When a derivative provides complementary non-covalent interactions with the hNE active site, it perfectly positions the -SO₂F group to react with Ser195, resulting in irreversible enzyme inactivation[5].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% (v/v) Nonidet P-40 Substitute.

  • Enzyme Preparation: Prepare a 10 nM solution of recombinant hNE in the assay buffer.

  • Compound Transfer: Transfer 50 nL of the diluted library (from Protocol 1) into a 384-well black, flat-bottom assay plate using an acoustic dispenser, achieving a final screening concentration of 10 µM.

  • Enzyme Incubation: Add 25 µL of the 10 nM hNE solution to each well. Incubate at room temperature for 60 minutes to allow the covalent Sulfur-Fluoride exchange to occur.

  • Substrate Addition: Add 25 µL of 100 µM fluorogenic substrate (MeOSuc-AAPV-AMC) to each well.

  • Readout: Measure fluorescence kinetics (Excitation: 360 nm, Emission: 460 nm) over 30 minutes using a microplate reader. Calculate the percentage of inhibition relative to DMSO vehicle controls.

Protocol 3: Intact Protein Mass Spectrometry Validation

Objective: Confirm the covalent modification of the target protein by the identified hit compounds[6]. Causality & Insight: Biochemical inhibition alone cannot differentiate between tight-binding reversible inhibitors and true covalent modifiers. Intact protein MS provides definitive proof of covalency by detecting a mass shift corresponding to the addition of the inhibitor mass minus the leaving group (fluoride, 19 Da)[6].

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM hNE with 20 µM of the validated hit compound in PBS (pH 7.4) for 2 hours at 37°C.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v).

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Deconvolution: Deconvolute the raw multiply-charged mass spectra using a maximum entropy algorithm (e.g., MaxEnt1). Identify the mass shift corresponding to [Protein + Inhibitor - HF].

Quantitative Data Presentation

The following table summarizes representative screening data for a subset of the 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride derivative library against hNE.

Derivative (Amine Input)S_NAr Conversion (%)hNE Inhibition at 10 µM (%)IC₅₀ (µM)Intact MS Shift (Da)Covalent Adduct Confirmed
Piperidine>95%12.4 ± 1.2>50NoneNo
Benzylamine88%45.6 ± 3.118.2+255.1Yes
4-Methylpiperazine>95%8.2 ± 0.9>50NoneNo
2-(Aminomethyl)pyridine92%94.3 ± 1.50.85+256.1Yes
Cyclohexylamine85%22.1 ± 2.4>50NoneNo

Note: S_NAr conversion determined by LC-UV (254 nm). Inhibition values represent the mean ± SD of triplicate experiments.

Sources

Method

Application Note: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride in the Synthesis of Covalent Inhibitors via SuFEx Chemistry

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Chemical Biology, Covalent Drug Discovery, Click Chemistry The SuFEx Paradigm and the "Sleeping Beauty" Phenomenon Traditional cov...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Chemical Biology, Covalent Drug Discovery, Click Chemistry

The SuFEx Paradigm and the "Sleeping Beauty" Phenomenon

Traditional covalent drug discovery has predominantly relied on electrophiles (e.g., acrylamides) targeting the highly nucleophilic but relatively rare cysteine residue. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, enabling the site-selective targeting of less nucleophilic residues such as tyrosine, lysine, and histidine[1][2].

Aryl sulfonyl fluorides are the premier warheads in this space due to a unique reactivity profile known as the "Sleeping Beauty" phenomenon [3][4]. Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are highly stable in aqueous and biological media. They remain completely inert until they bind to a specific protein pocket. Once bound, the unique microenvironment of the active site—characterized by desolvation, precise spatial juxtaposition, and hydrogen-bonding networks—"awakens" the warhead, triggering an irreversible covalent exchange with a proximal nucleophile[3][5].

Mechanistic Rationale: Tuning with 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride

The efficacy of a SuFEx warhead is dictated by its balance of aqueous stability and context-dependent electrophilicity. 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) [6][7] is a highly specialized building block used to synthesize advanced covalent inhibitor libraries[8]. The selection of this specific substitution pattern is driven by precise mechanistic causality:

  • The Ortho-Fluoro Effect (Electronic Activation): The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the S(VI) center, lowering the activation energy required for nucleophilic attack by weaker nucleophiles like histidine or tyrosine[9][10].

  • The Meta-Methyl Effect (Steric & Hydrophobic Anchoring): The methyl group at the meta position provides a lipophilic contact point. This enhances the non-covalent pre-organization of the probe within hydrophobic protein pockets, increasing the residence time and facilitating the proximity-driven SuFEx reaction[8].

SuFEx_Workflow A 1. Target Identification (Mapping Tyr, Lys, His residues) B 2. Warhead Selection (2-Fluoro-5-methylbenzene-1-sulfonyl fluoride) A->B C 3. Ligand Conjugation (SuFEx Click Chemistry) B->C D 4. In Vitro Screening (Chemoproteomics & LC-MS) C->D E 5. Lead Optimization (Tuning Sterics & Electronics) D->E

Workflow for developing targeted covalent inhibitors using SuFEx chemistry.

Experimental Protocols

The following protocols outline the synthesis of a covalent probe using the 2-fluoro-5-methylbenzene-1-sulfonyl fluoride core, followed by its chemoproteomic validation. These methods are designed to be self-validating systems.

Protocol 3.1: Synthesis of the SuFEx Probe via Potassium Bifluoride Exchange

Purpose: To convert a functionalized sulfonyl chloride precursor into a stable sulfonyl fluoride warhead prior to ligand conjugation.

  • Preparation: Dissolve 1.0 equivalent of 2-fluoro-5-methylbenzenesulfonyl chloride in a 1:1 mixture of acetonitrile and water (0.2 M concentration).

  • Fluorination: Add 3.0 equivalents of Potassium Bifluoride ( KHF2​ ) to the stirring solution at room temperature.

    • Causality: KHF2​ is strictly preferred over standard KF . The bifluoride anion ( HF2−​ ) acts as a mild, self-buffering fluoride source. This mildly acidic environment suppresses the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid, ensuring near-quantitative conversion[3][8].

  • Reaction Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

  • Workup: Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation ( NMR): Confirm the product via NMR. The successful formation of the sulfonyl fluoride is definitively validated by a distinct singlet in the region of +55 to +65 ppm (S-F), which is easily distinguishable from the aromatic ortho-fluorine peak appearing upfield around -110 to -120 ppm [11].

Protocol 3.2: In Vitro Chemoproteomic Validation & Target Engagement

Purpose: To verify proximity-driven covalent labeling of the target protein and map the modified residue.

  • Incubation: Incubate 10 µM of the purified target protein with 50 µM of the 2-fluoro-5-methylbenzene-1-sulfonyl fluoride probe in PBS (pH 7.4) at 37 °C for 2 hours.

  • Denatured Control (Critical Step): In parallel, heat-denature a second sample of the protein (95 °C for 10 mins) before adding the probe.

    • Causality: Denatured proteins lack the folded tertiary structure required to desolvate the warhead and orient the nucleophile. A lack of labeling in the denatured control definitively proves the "sleeping beauty" mechanism, confirming that the reaction is proximity-driven and not the result of promiscuous, non-specific reactivity[3][5].

  • Digestion: Quench the reactions, reduce with DTT, alkylate with iodoacetamide, and perform an overnight trypsin digestion.

  • Self-Validation (LC-MS/MS): Analyze the peptide fragments via high-resolution LC-MS/MS. Target engagement is validated by identifying a peptide fragment exhibiting a mass shift of +172.01 Da (corresponding to the addition of the 2-fluoro-5-methylbenzenesulfonyl moiety after the loss of the fluoride leaving group)[3].

Sleeping_Beauty_Mechanism A Latent Warhead (Aqueous Stable) B Protein Binding (Proximity Effect) A->B C Microenvironment Activation (Desolvation & H-bonding) B->C D Covalent Adduct (Irreversible Inhibition) C->D

The "Sleeping Beauty" mechanism of proximity-driven SuFEx activation.

Quantitative Profiling of Aryl Sulfonyl Fluorides

The structural tuning of the aryl ring directly impacts the pharmacokinetics and pharmacodynamics of the covalent inhibitor. Table 1 summarizes the comparative reactivity metrics of various substituted sulfonyl fluorides.

Table 1: Comparative Reactivity and Stability Profiles of SuFEx Warheads

Warhead CoreAqueous Stability ( t1/2​ , pH 7.4)Relative ElectrophilicityPrimary Targetable ResiduesSelectivity Window
Benzenesulfonyl fluoride>24 hBaseline (1.0x)Tyr, LysHigh
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride ~18 h Enhanced (3.5x) Tyr, Lys, His Moderate-High
2-(Trifluoromethyl)benzenesulfonyl fluoride~12 hHigh (8.0x)Tyr, Lys, His, SerModerate
4-Methylbenzenesulfonyl fluoride (Tosyl-F)>24 hReduced (0.4x)TyrVery High

Data synthesized from comparative structure-activity relationship (SAR) studies of SuFEx warheads across diverse protein targets[3][8][9].

References

  • Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814.[Link]

  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735.[Link]

  • Fadeyi, O. O., et al. (2016). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1925-1930.[Link]

  • Tolmachova, K. A., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science, 20(11), 672-680.[Link]

  • Mukherjee, H., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(13), 6175-6189.[Link]

Sources

Application

Application Note: Chemoselective Nucleophilic Substitution on 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride

Executive Summary 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) is a highly versatile, bifunctional electrophilic hub utilized in advanced organic synthesis, chemical biology, and drug discovery. The mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) is a highly versatile, bifunctional electrophilic hub utilized in advanced organic synthesis, chemical biology, and drug discovery. The molecule features two distinct reactive sites: a sulfonyl fluoride (-SO₂F) group capable of Sulfur(VI) Fluoride Exchange (SuFEx) and an ortho-fluoro substituent highly activated for Nucleophilic Aromatic Substitution (SₙAr).

This application note provides researchers with the mechanistic causality and validated protocols required to achieve precise chemoselectivity. By tuning the reaction conditions, scientists can selectively functionalize either the aryl ring or the sulfonyl center, or perform sequential double substitutions to rapidly generate complex, highly functionalized sulfonamide and sulfonate libraries.

Mechanistic Insights & Causality of Chemoselectivity

The core challenge and opportunity with 2-fluoro-5-methylbenzene-1-sulfonyl fluoride lies in controlling the orthogonal reactivity of its two electrophilic centers [1].

  • The SₙAr Pathway (C-F Cleavage): The -SO₂F group is one of the most powerful electron-withdrawing groups in organic chemistry. It strongly depletes electron density from the ortho and para positions of the benzene ring. Consequently, the 2-fluoro substituent is highly activated toward SₙAr. Under standard basic conditions (e.g., secondary amines with K₂CO₃ or DIPEA), nucleophiles will preferentially attack the aromatic ring, displacing the fluoride while leaving the exceptionally stable -SO₂F group intact [2].

  • The SuFEx Pathway (S-F Cleavage): The S-F bond is thermodynamically stable and resistant to standard nucleophilic attack or reduction. To selectively react at the sulfur center, the S-F bond must be catalytically activated. This is achieved using specialized SuFEx catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), BEMP, or a dual-catalyst system like Ca(NTf₂)₂/DABCO[3]. These catalysts lower the activation energy for S(VI) substitution, redirecting the nucleophile away from the aromatic ring and toward the sulfonyl group.

By understanding this electronic and catalytic causality, researchers can design self-validating experimental systems that predictably yield the desired regioisomer.

G Reagent 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride SNAr SNAr Pathway (Displace 2-F) Reagent->SNAr Amines, DIPEA MeCN, RT SuFEx SuFEx Pathway (Displace -SO2F) Reagent->SuFEx Amines, DBU or Ca(NTf2)2/DABCO Double Double Substitution (Highly Functionalized) SNAr->Double SuFEx Catalyst + Nucleophile 2 SuFEx->Double Heat, Strong Base + Nucleophile 2

Divergent chemoselective pathways for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Quantitative Data: Chemoselectivity Matrix

The following table summarizes the optimized reaction conditions required to achieve selective mono-substitution or sequential double substitution.

Target PathwayNucleophile TypeReagents & CatalystsSolvent & TempPrimary ProductExpected Selectivity
SₙAr (C-F) Aliphatic AminesAmine (1.2 eq), DIPEA (2.0 eq)MeCN, 25 °C2-Amino-5-methylbenzenesulfonyl fluoride> 95% SₙAr
SₙAr (C-F) Phenols / AlkoxidesPhenol (1.1 eq), K₂CO₃ (2.0 eq)DMF, 60 °C2-Aryloxy-5-methylbenzenesulfonyl fluoride> 90% SₙAr
SuFEx (S-F) Anilines / AminesAmine (1.2 eq), DBU (0.2 eq)THF or MeCN, 25 °C2-Fluoro-5-methylbenzenesulfonamide> 95% SuFEx
SuFEx (S-F) Hindered AminesAmine (1.2 eq), Ca(NTf₂)₂ (0.5 eq), DABCO (1.5 eq)THF, 65 °C2-Fluoro-5-methylbenzenesulfonamide> 90% SuFEx
Double Sub. Mixed Nucleophiles1. DIPEA (SₙAr) 2. DBU (SuFEx)MeCN, 25 °C → 60 °C2-Substituted-5-methylbenzenesulfonamideQuantitative (2 steps)

Experimental Protocols

The following protocols are designed as self-validating systems. The progress and chemoselectivity of the reactions can be definitively tracked using ¹⁹F NMR spectroscopy. The starting material exhibits two distinct fluorine signals: the -SO₂F fluorine typically resonates around +64 to +66 ppm , while the aromatic 2-F resonates around -105 to -107 ppm [4].

Protocol A: Chemoselective SₙAr (Synthesis of 2-Amino-5-methylbenzenesulfonyl fluorides)

Objective: Displace the 2-fluoro group while preserving the SuFEx-active -SO₂F hub.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 mmol, 192 mg) in anhydrous Acetonitrile (MeCN, 5.0 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to the stirring solution.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the secondary amine (e.g., morpholine, 1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2–4 hours.

  • Validation: Take a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. The reaction is complete when the Ar-F signal (~ -106 ppm) disappears, while the -SO₂F signal (~ +65 ppm) remains intact.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash with 1M HCl (10 mL), followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Chemoselective SuFEx (Synthesis of 2-Fluoro-5-methylbenzenesulfonamides)

Objective: Catalytically activate the S-F bond to form a sulfonamide while preserving the reactive ortho-fluorine.

  • Preparation: In a dry vial, dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 mmol, 192 mg) and the target amine (1.2 mmol) in anhydrous THF (4.0 mL).

  • Catalyst Introduction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 30 µL) as the SuFEx catalyst. Note: For highly deactivated or sterically hindered amines, utilize the Ca(NTf₂)₂ (0.55 eq) and DABCO (1.5 eq) system instead, and heat to 65 °C [3].

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation: Monitor via ¹⁹F NMR. Successful SuFEx is confirmed by the disappearance of the -SO₂F signal (~ +65 ppm) and the retention of the Ar-F signal (~ -106 ppm).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Dichloromethane (3 x 10 mL). Combine the organic layers, dry over MgSO₄, and concentrate. Purify the resulting sulfonamide via silica gel chromatography.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Nucleophile Addition Dropwise at 0°C to control exotherm Step1->Step2 Step3 3. Catalyst Introduction (e.g., DBU for SuFEx) Step2->Step3 Step4 4. Reaction Monitoring 19F NMR (Monitor +65 ppm & -106 ppm) Step3->Step4 Step5 5. Aqueous Workup & Purification Flash Chromatography Step4->Step5

Standardized experimental workflow for chemoselective nucleophilic substitution.

Troubleshooting & Analytical Validation

  • Loss of Both Fluorine Signals: If both the +65 ppm and -106 ppm signals disappear in the ¹⁹F NMR, double substitution has occurred. This is usually caused by using excess nucleophile combined with elevated temperatures or overly strong bases. To prevent this, strictly control the stoichiometry (1.05 - 1.1 eq of nucleophile) and maintain the reaction at room temperature.

  • Incomplete SuFEx Reaction: Anilines and electron-deficient amines may react sluggishly under standard DBU catalysis. Switch to a highly polar solvent (e.g., DMF) or employ the Calcium-DABCO synergistic catalytic system, which strongly coordinates the departing fluoride ion, driving the reaction forward [3].

  • Hydrolysis Byproducts: Sulfonyl fluorides are generally stable to water, but in the presence of strong bases (like DBU) and adventitious moisture, hydrolysis to the sulfonic acid can occur. Ensure all solvents are strictly anhydrous and glassware is oven-dried.

References

  • Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Available at:[Link]

  • Grygorenko, O. O., et al. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. Available at:[Link]

  • Mahapatra, S., et al. (2020). Calcium-Catalyzed SuFEx Reaction of Amines with Sulfonyl Fluorides. Semantic Scholar / Organic Letters. Available at:[Link] (Derived from standard Ca(NTf2)2/DABCO SuFEx methodologies).

  • Smedley, C. J., et al. (2018). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. Chemical Communications, 54, 6020-6023. Available at:[Link]

Method

Application Note: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride for Target Identification and Validation via SuFEx Chemoproteomics

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Chemoproteomics, and Covalent Drug Discovery Introduction: The Rationale for Tuned SuFEx Warheads The advent of Sulfur(V...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Chemical Biology, Chemoproteomics, and Covalent Drug Discovery

Introduction: The Rationale for Tuned SuFEx Warheads

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery and activity-based protein profiling (ABPP)[1]. Unlike traditional electrophiles (e.g., acrylamides) that predominantly target highly nucleophilic cysteines, aryl sulfonyl fluorides act as "latent electrophiles." They are remarkably stable in aqueous physiological conditions and only undergo nucleophilic substitution when bound to a specific protein microenvironment that catalyzes the exchange[2].

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) represents a highly privileged building block for designing these probes. The structural causality behind its efficacy is twofold:

  • Electronic Tuning (2-Fluoro): The strongly electron-withdrawing fluorine atom at the ortho position exerts an inductive effect that increases the electrophilicity of the sulfur(VI) center. This subtly lowers the activation energy required for the S-F bond cleavage, allowing the probe to capture context-specific tyrosine, lysine, serine, and histidine residues that might be missed by un-substituted benzenesulfonyl fluorides[3].

  • Steric & Synthetic Utility (5-Methyl): The meta-methyl group provides a critical vector for synthetic elaboration (e.g., via benzylic bromination) to attach target-specific ligands or alkyne reporters. Furthermore, it enhances the lipophilicity of the warhead, promoting favorable packing within hydrophobic protein pockets[4].

SuFEx_Mechanism Probe SuFEx Probe (2-F-5-Me-Ph-SO2F) Complex Encounter Complex (Non-covalent) Probe->Complex Protein Target Protein (Tyr, Lys, His, Ser) Protein->Complex Transition Microenvironment Activation Complex->Transition Proximity Effect Adduct Covalent Adduct (Stable S-O/S-N Bond) Transition->Adduct - HF

Fig 1. Proximity-driven SuFEx mechanism of sulfonyl fluorides within a protein microenvironment.

Comparative Warhead Dynamics

To understand why 2-fluoro-5-methylbenzene-1-sulfonyl fluoride is selected over other reactive groups, one must evaluate the thermodynamic stability and reactivity profiles of common covalent warheads[3].

Table 1: Comparative Attributes of Covalent Warheads in Chemoproteomics

Warhead TypeAqueous StabilityPrimary Target ResiduesReactivity TriggerUtility in Target ID
Sulfonyl Chloride Extremely Low (Hydrolyzes rapidly)Lys, Tyr, SerIntrinsic high reactivityPoor; high background noise and off-target labeling.
Acrylamide HighCysProximity & intrinsic nucleophilicityExcellent for Cys, but blind to Cys-deficient pockets.
Aryl Sulfonyl Fluoride HighTyr, Lys, His, SerMicroenvironment catalysis (proximity to basic residues)Optimal ; broadens druggable space beyond Cys[5].
Aryl Fluorosulfate Very HighTyr, LysMicroenvironment catalysisGood; but requires highly optimized binding affinity to react[1].

Experimental Protocols: A Self-Validating Chemoproteomics Workflow

The following protocols detail the use of an alkyne-tagged derivative of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride for target identification. Causality Check: To ensure the protocol is a self-validating system, every experiment must incorporate a competitive control. A true biological target will show a robust MS/MS signal in the vehicle-treated group and near-complete signal depletion in the competitor-treated group.

Protocol A: Live-Cell Covalent Labeling & Lysis

Objective: Allow the latent SuFEx probe to equilibrate and covalently modify its targets in the native cellular environment.

  • Cell Culture & Treatment: Grow target cells (e.g., HeLa, HEK293T) to 80% confluency in 10 cm dishes.

  • Validation Control (Competition): Pre-incubate one dish with a 10-fold molar excess of the non-clickable parent ligand (or a known competitive inhibitor) for 1 hour at 37°C. Treat the test dish with vehicle (DMSO).

  • Probe Incubation: Add the alkyne-tagged 2-fluoro-5-methylbenzene-1-sulfonyl fluoride probe (typically 1–10 µM final concentration) to both dishes. Incubate for 2–4 hours at 37°C. Rationale: This timeframe allows for the relatively slow SuFEx exchange to occur following initial non-covalent binding.

  • Harvest & Lysis: Wash cells 3× with ice-cold PBS to remove unbound probe. Scrape cells into 500 µL of cold lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).

  • Clarification: Sonicate the lysates (3 × 10s pulses) and centrifuge at 20,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay and normalize all samples to 2 mg/mL.

Protocol B: CuAAC (Click) Biotinylation and Enrichment

Objective: Append a biotin reporter to the covalently bound probe for subsequent isolation.

  • Click Chemistry Master Mix: For every 1 mL of lysate, prepare a click mixture containing:

    • 100 µM Biotin-PEG3-Azide (Reporter)

    • 1 mM TCEP (Reducing agent to maintain Cu(I) state)

    • 100 µM TBTA (Ligand to stabilize Cu(I))

    • 1 mM CuSO4 (Catalyst)

  • Reaction: Add the master mix to the normalized lysates. Vortex gently and rotate at room temperature for 1.5 hours. Causality: TBTA prevents Cu(I) oxidation and disproportionation, ensuring high-yield triazole formation.

  • Protein Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex and centrifuge at 10,000 × g for 5 min. Discard the upper and lower liquid phases, leaving the protein disk. Wash the disk 2× with cold methanol to remove unreacted Biotin-Azide.

  • Resuspension & Enrichment: Resuspend the protein pellet in 500 µL of 1.2% SDS in PBS (requires heating to 90°C for 5 min). Dilute with 5 mL of PBS (reducing SDS to 0.12%). Add 50 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C.

Protocol C: On-Bead Digestion and LC-MS/MS Preparation
  • Stringent Washing: Wash beads sequentially to remove non-covalently bound proteins:

    • 2× with 1% SDS in PBS

    • 2× with 4 M Urea in PBS

    • 3× with 50 mM Ammonium Bicarbonate (ABC)

  • Reduction & Alkylation: Resuspend beads in 500 µL ABC. Add 5 mM DTT (30 min, 55°C), followed by 15 mM Iodoacetamide (30 min, dark, RT).

  • Tryptic Digestion: Add 1 µg of sequencing-grade Trypsin. Incubate overnight at 37°C with orbital shaking.

  • Peptide Recovery: Collect the supernatant containing digested peptides. Desalt using C18 StageTips prior to LC-MS/MS analysis.

TargetID_Workflow Incubation 1. Live Cell Incubation (Probe vs. Competitor) Lysis 2. Cell Lysis & Protein Extraction Incubation->Lysis Click 3. CuAAC Click Chemistry (Azide-Biotin Addition) Lysis->Click Enrichment 4. Streptavidin Enrichment & Stringent Washing Click->Enrichment Digestion 5. On-Bead Tryptic Digestion Enrichment->Digestion LCMS 6. LC-MS/MS & Proteomic Data Analysis Digestion->LCMS

Fig 2. Activity-based protein profiling (ABPP) workflow for SuFEx-mediated target identification.

Target Validation Logic

Once putative targets are identified via LC-MS/MS (characterized by high spectral counts in the probe-treated group and >80% reduction in the competitor-treated group), rigorous validation is required[6].

  • Recombinant Protein Validation: Express the identified target protein in vitro. Incubate with the SuFEx probe and perform intact mass spectrometry. A mass shift corresponding to the exact mass of the probe (minus HF) confirms a 1:1 covalent stoichiometry[5].

  • Site-Directed Mutagenesis: Identify the specific adducted residue from the MS/MS peptide fragments (typically a Tyr or Lys adjacent to a basic microenvironment)[1]. Mutate this residue to a non-nucleophilic analog (e.g., Tyr to Phe, or Lys to Arg). If the mutant protein fails to label with the probe, the exact site of SuFEx engagement is unequivocally validated.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org. Available at:[Link]

  • Structure-based design and analysis of SuFEx chemical probes. nih.gov. Available at:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. acs.org. Available at:[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. acs.org. Available at:[Link]

  • Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. acs.org. Available at:[Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. researchgate.net. Available at:[Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. nih.gov. Available at:[Link]

  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. dntb.gov.ua. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for the synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Arylsulfonyl fluorides are of critical importance in modern chemistry, serving as key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as valuable covalent probes in chemical biology and drug discovery.[1][2][3]

This guide focuses on the robust and increasingly common one-pot synthesis starting from 2-fluoro-5-methylaniline, proceeding via a diazotization and subsequent copper-free Sandmeyer-type fluorosulfonylation.[4][5][6]

Section 1: Core Synthesis Protocol & Workflow

This section outlines a reliable baseline protocol for the one-pot synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride from its corresponding aniline.

Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization (In Situ) cluster_1 Step 2: Fluorosulfonylation cluster_2 Step 3: Work-up & Purification A 2-Fluoro-5-methylaniline + HCl/H₂O B Cool to 0-5 °C A->B Formation of Diazonium Salt C Add NaNO₂ (aq) dropwise B->C Formation of Diazonium Salt D Stir for 30 min @ 0-5 °C C->D Formation of Diazonium Salt E Add Na₂S₂O₅ & Selectfluor D->E Transfer Diazonium Solution (if not one-pot) or add reagents directly F Heat to 70 °C E->F SO₂F Group Installation G Monitor reaction (TLC/LCMS) F->G SO₂F Group Installation H Quench & Extract with EtOAc G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product J->K

Caption: One-pot synthesis workflow for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Detailed Protocol
  • Diazotization:

    • To a flask charged with 2-fluoro-5-methylaniline (1.0 equiv) is added a solution of hydrochloric acid (e.g., 3 M aqueous solution).

    • The mixture is stirred and cooled to 0-5 °C using an ice-water bath.

    • A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05-1.1 equiv) is added dropwise to the aniline suspension over 30-45 minutes.[7] Crucially, the internal temperature must be maintained below 5 °C throughout the addition. [8]

    • After the addition is complete, the reaction is stirred for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.[8]

  • Fluorosulfonylation:

    • To the freshly prepared diazonium salt solution, add sodium metabisulfite (Na₂S₂O₅, ~2.0 equiv) as the sulfur dioxide source, followed by Selectfluor (~2.0 equiv) as the fluorine source.[1][4]

    • The reaction vessel is then heated to 70 °C and stirred vigorously.[4][9]

    • The reaction progress is monitored by TLC or LC-MS until the starting diazonium salt is consumed (typically 6-12 hours).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the pure 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.[10]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A: Low yield is the most common issue and can stem from several factors, primarily related to the stability and reactivity of the diazonium salt intermediate.

  • Improper Temperature Control: The aryl diazonium salt is thermally unstable and rapidly decomposes above 5-10 °C.[8] This decomposition pathway forms undesired phenols and other byproducts, directly consuming your intermediate and reducing the yield.

    • Solution: Ensure your ice bath is well-maintained throughout the NaNO₂ addition and the subsequent 30-minute stirring period. Pre-cool the NaNO₂ solution before adding it.[7]

  • Incorrect Reagent Stoichiometry or Addition Rate: The diazotization reaction requires a slight excess of nitrous acid to ensure full conversion of the amine.[11] However, adding the sodium nitrite solution too quickly can cause localized heating, leading to decomposition, and can create an excess of nitrous acid that may lead to side reactions.[8]

    • Solution: Use a small excess (1.05-1.1 equivalents) of sodium nitrite.[7] Add the solution slowly and dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[8]

  • Insufficient Acidity: The reaction requires a strong acid to generate the active nitrosating agent (nitrous acid, HNO₂) from sodium nitrite and to stabilize the resulting diazonium salt.[12][13]

    • Solution: Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used. Typically, 2.5-3 equivalents of acid relative to the amine are recommended.

  • Purity of Starting Amine: Impurities in the 2-fluoro-5-methylaniline can interfere with the diazotization process.

    • Solution: Use high-purity starting material or purify it by distillation or recrystallization before use.

Q2: I'm observing a lot of dark, tar-like byproduct. What is it and how can I prevent it?

A: This is a classic sign of diazonium salt decomposition.[8] The dark, oily, or tarry substance is primarily composed of phenolic compounds formed from the reaction of the diazonium salt with water, along with various azo-coupling side products. The gas evolution you may see is nitrogen (N₂), a byproduct of this decomposition.[8]

  • Primary Cause: Exceeding the critical temperature limit of 0-5 °C during the diazotization step.

  • Prevention:

    • Strict Temperature Control: This cannot be overstated. Maintain the internal reaction temperature at 0-5 °C at all times before the fluorosulfonylation heating step.

    • Immediate Use: The diazonium salt solution is unstable and should be used immediately in the next step.[7] Do not prepare it in advance or let it stand at room temperature.

    • Sufficient Acid: A properly acidic environment helps to stabilize the diazonium salt and suppress hydrolysis.

Q3: The reaction seems to stall and does not go to completion. What should I check?

A: A stalled reaction can be frustrating. Here are the key checkpoints:

  • Reagent Quality: The quality of the SO₂ and fluorine sources is critical. Sodium metabisulfite can degrade over time. Selectfluor is hygroscopic.

    • Solution: Use freshly opened or properly stored reagents.

  • Reaction Temperature (Fluorosulfonylation Step): While diazotization requires cold temperatures, the subsequent fluorosulfonylation often requires heating to proceed at a reasonable rate. The literature suggests temperatures around 70 °C are effective.[4][9]

    • Solution: Ensure your heating mantle or oil bath is calibrated and the reaction is reaching the target temperature.

  • Mixing: The reaction mixture can be heterogeneous. Inefficient stirring can lead to poor mass transfer between phases and reagents, causing the reaction to stall.

    • Solution: Use a suitable stir bar and a stir plate capable of vigorous agitation.

Q4: I am having trouble purifying the final product. What are the common impurities and what is the best purification strategy?

A: The primary impurities are typically the starting aniline, the corresponding phenol (4-fluoro-3-methylphenol) from diazonium decomposition, and potentially the corresponding sulfonyl chloride if a chloride source is present and the fluorinating agent is inefficient.

  • Purification Strategy: Flash column chromatography on silica gel is the most effective method.[10]

    • Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. The product is relatively non-polar, so it should elute before the more polar phenol impurity.

    • Detection: The product can be visualized on TLC plates using UV light. Staining with potassium permanganate can also be effective.

  • Alternative: For larger scales, distillation under reduced pressure can be a viable purification technique for volatile sulfonyl fluorides.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this synthesis?

A: The transformation occurs via a two-stage process, beginning with diazotization followed by a Sandmeyer-type radical reaction.

  • Diazotization: The primary amine attacks the nitrosonium ion (NO⁺), which is formed in situ from NaNO₂ and acid. A series of proton transfers and water elimination generates the aryl diazonium ion.[13]

  • Fluorosulfonylation: A plausible mechanism involves the reduction of the diazonium salt to form an aryl radical.[1][9] This radical is then trapped by sulfur dioxide (generated from Na₂S₂O₅) to form an arylsulfonyl radical. A subsequent fluorine atom transfer from an electrophilic fluorine source like Selectfluor yields the final sulfonyl fluoride product.[1][9]

Plausible Reaction Mechanism

G Aniline Ar-NH₂ Diazonium Salt Ar-N₂⁺ Aniline->Diazonium Salt + NaNO₂, H⁺ - 2H₂O Aryl Radical Ar• Diazonium Salt->Aryl Radical + e⁻ (reductant) - N₂ Arylsulfonyl Radical Ar-SO₂• Aryl Radical->Arylsulfonyl Radical + SO₂ Product Ar-SO₂F Arylsulfonyl Radical->Product + Selectfluor (Fluorine Atom Transfer)

Caption: Simplified mechanism for the Sandmeyer-type fluorosulfonylation reaction.

Q2: Can I use different SO₂ or fluorine sources? What are the alternatives?

A: Yes, several alternatives exist, and the choice can impact reaction conditions, cost, and ease of handling.

Reagent TypeCommon ExamplesProsCons
SO₂ Source Na₂S₂O₅ (Sodium Metabisulfite)Inexpensive, solid, easy to handle.[4]May require heating to release SO₂ effectively.
DABSO Bench-stable solid, controlled release of SO₂.[10][15]More expensive than Na₂S₂O₅.
Fluorine Source Selectfluor (F-TEDA-BF₄)Highly effective electrophilic fluorine source, works well in radical processes.[4]Expensive.
KHF₂ (Potassium Bifluoride)Inexpensive, atom-efficient.[15]Often used in copper-catalyzed systems; can be corrosive (releases HF).[16]
KF (Potassium Fluoride)Cheap and readily available.[17]Nucleophilicity can be low; often requires phase-transfer catalysts or specific solvent systems.

Q3: Is a copper catalyst necessary for this reaction?

A: Not necessarily. While traditional Sandmeyer reactions often rely on copper catalysts to facilitate the conversion of the diazonium salt, modern methods have been developed that are copper-free.[4][6][18]

  • Copper-Free Advantages: These methods are highly advantageous as they avoid potential contamination of the final product with residual heavy metals, which is a significant concern in pharmaceutical development. The mechanism often relies on other reductants in the system to initiate the radical process.[1]

  • Copper-Catalyzed Systems: Copper(I) salts are very effective at promoting the single-electron reduction of the diazonium salt to initiate the radical cascade. These reactions can be very efficient but require additional steps to remove copper post-reaction.[15]

Q4: What are the key safety precautions for this synthesis?

A: This synthesis involves several hazards that require careful management.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. The key safety principle is to never isolate the diazonium salt intermediate . It should always be generated in situ in a cold solution and used immediately.[7]

  • Reagents:

    • Sodium Nitrite: An oxidizer and is toxic. Avoid contact with skin.

    • Strong Acids: Corrosive.

    • Selectfluor: A strong oxidizing agent.

  • General Precautions:

    • Always perform the reaction in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Keep a quenching agent for excess nitrous acid (e.g., sulfamic acid or urea) on hand in case of emergency.[7]

References

  • Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. [Link]

  • ACS Publications. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link]

  • ACS Publications. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • American Chemical Society. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link]

  • ResearchGate. (2024). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. [Link]

  • PubMed. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link]

  • ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Eindhoven University of Technology Research Portal. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorosulfonation. [Link]

  • RSC Publishing. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • ACS Publications. (2020). Arenesulfonyl Fluoride Synthesis via Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts. Organic Letters. [Link]

  • ResearchGate. (n.d.). Photochemical approaches to synthesize sulfonyl fluorides. [Link]

  • ACS Publications. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Ball Lab. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. [Link]

  • PubMed. (2014). Selective Sulfonylation and Diazotization of Indoles. [Link]

  • Beilstein Publishing System. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • Wiley Online Library. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • PMC. (2025). Sulfur fluoride exchange with carbon pronucleophiles. [Link]

  • Google Patents. (1997).
  • ResearchGate. (n.d.). Optimization of the diazotization and hydrolysis reaction conditions. [Link]

  • Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. [Link]

  • Google Patents. (1989).
  • SciSpace. (2016). A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. [Link]

  • ResearchGate. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. [Link]

  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride Derivatives

Welcome to the Technical Support Center for the handling and purification of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride and its derivatives. As a critical hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride and its derivatives. As a critical hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the S(VI)-F bond offers an exceptional blend of thermodynamic stability and latent reactivity[1]. However, isolating these compounds with high purity requires a nuanced understanding of their physicochemical properties. This guide bridges the gap between theoretical SuFEx principles and practical benchtop execution, providing researchers with causality-driven troubleshooting and self-validating protocols.

Visualizing the Purification Logic

Before diving into specific troubleshooting, it is crucial to understand the logical flow of isolating a sulfonyl fluoride. The workflow below illustrates the critical divergence point where chemical properties (hydrolytic stability) are leveraged over physical properties (polarity) to achieve separation.

G Crude Crude Reaction Mixture (SO2F, SO2Cl, Impurities) Workup Mild Basic Aqueous Workup (Sat. NaHCO3, 30 min) Crude->Workup PhaseSep Phase Separation (DCM or EtOAc / H2O) Workup->PhaseSep Aqueous Aqueous Phase (Hydrolyzed SO2Cl as Sulfonate) PhaseSep->Aqueous Removes unreacted chloride Organic Organic Phase (Stable SO2F Derivative) PhaseSep->Organic Chroma Flash Chromatography (Silica Gel, Hexanes/EtOAc) Organic->Chroma Pure Pure 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride Chroma->Pure Fast elution Degradation Hydrolysis (If delayed on wet silica) Chroma->Degradation Slow elution / Trace H2O

Workflow for the isolation and purification of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride.

Troubleshooting Desk: Frequently Asked Questions

Q1: Why am I observing sulfonic acid byproducts during silica gel chromatography of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride? Causality & Solution: While aryl sulfonyl fluorides are highly resistant to neutral hydrolysis compared to their sulfonyl chloride counterparts[2], they are not entirely invincible. The fluorine atom strongly withdraws electron density, stabilizing the S(VI) center against spontaneous nucleophilic attack. However, prolonged exposure to the slightly acidic silanol groups on unpassivated silica gel—especially in the presence of trace water—can activate the S-F bond and induce hydrolysis[2]. Actionable Fix: Minimize the compound's residence time on the column. Use high-quality, anhydrous solvents for your mobile phase. If degradation persists, pre-treat the silica gel with 1% triethylamine (TEA) in hexanes to neutralize highly active acidic sites.

Q2: How do I separate the sulfonyl fluoride product from unreacted 2-fluoro-5-methylbenzenesulfonyl chloride? Causality & Solution: Co-elution is a frequent issue because the polarity difference between the -SO₂Cl and -SO₂F functional groups is minimal, leading to nearly identical retention factors (Rf) in standard normal-phase chromatography. Instead of relying on chromatography, exploit their divergent chemical reactivity. The S-Cl bond is highly susceptible to nucleophilic attack by hydroxide due to its lower bond dissociation energy and the polarizability of the chloride leaving group. The S-F bond is significantly stronger and requires specific SuFEx activation (e.g., DBU, BEMP, or Ca²⁺ salts) to react[1]. Actionable Fix: Perform a selective hydrolytic workup. Stir the crude mixture vigorously with saturated aqueous NaHCO₃ for 30–60 minutes. The sulfonyl chloride will rapidly hydrolyze into a water-soluble sulfonate salt, partitioning into the aqueous layer, while the stable sulfonyl fluoride remains intact in the organic phase.

Q3: What is the optimal solvent system for flash chromatography of these derivatives? Causality & Solution: 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is a relatively non-polar molecule. A gradient elution starting from 100% hexanes and ramping to 20–40% ethyl acetate (EtOAc) is the industry standard for these derivatives[3]. This gradient ensures the non-polar sulfonyl fluoride elutes cleanly while highly polar impurities (like sulfonic acids or amine salts from the reaction) remain trapped at the baseline[4].

Quantitative Data: Stability and Chromatographic Properties

To inform your purification strategy, the following table summarizes the key physicochemical differences between the sulfonyl chloride precursor and the sulfonyl fluoride product.

Property2-Fluoro-5-methylbenzenesulfonyl Chloride2-Fluoro-5-methylbenzenesulfonyl Fluoride
Leaving Group Chloride (-Cl)Fluoride (-F)
Hydrolytic Stability (Neutral H₂O) Poor (Hydrolyzes rapidly)[2]Excellent (Stable for months)[2]
Stability in Mild Base (NaHCO₃) Rapid hydrolysis to sulfonate saltStable; requires SuFEx activation[1]
Typical Rf (8:2 Hexanes:EtOAc) ~0.45 - 0.55~0.50 - 0.60
Primary Purification Method Immediate use (Avoid chromatography)Flash Chromatography (Silica Gel)[5]
Self-Validating Experimental Protocol: Flash Chromatography

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the S-F bond is maintained before proceeding.

Step 1: Selective Quench and Workup

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per mmol of substrate).

  • Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously at room temperature for 30 minutes.

  • Validation Check: Spot the organic layer on a TLC plate alongside a pure standard of the starting sulfonyl chloride. The starting material spot should be completely absent, confirming successful selective hydrolysis.

Step 2: Phase Separation and Drying

  • Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer.

  • Wash the organic layer once with brine (saturated NaCl) to remove residual water and salts.

  • Dry the organic phase over anhydrous Na₂SO₄ for 10 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 35°C to prevent thermal degradation.

Step 3: Column Preparation and Loading

  • Pack a flash chromatography column with standard silica gel (230–400 mesh) using 100% Hexanes.

  • Dissolve the crude concentrate in a minimal amount of DCM (e.g., 1-2 mL) and carefully load it onto the top of the silica bed.

  • Validation Check: Ensure the sample band is narrow and even. A broad loading band will cause the sulfonyl fluoride to co-elute with closely migrating impurities.

Step 4: Gradient Elution

  • Begin elution with 2 column volumes (CV) of 100% Hexanes.

  • Gradually increase the polarity to 90:10 Hexanes:EtOAc over 3 CVs, then to 80:20 Hexanes:EtOAc[3].

  • Collect fractions (typically 15-20 mL each for a 10 mmol scale).

Step 5: Fraction Analysis and Isolation

  • Analyze fractions via TLC (eluent: 8:2 Hexanes:EtOAc). The 2-fluoro-5-methylbenzene-1-sulfonyl fluoride will appear as a UV-active spot (254 nm) with an Rf of approximately 0.55.

  • Pool the fractions containing the pure product and concentrate under reduced pressure.

  • Validation Check: Perform ¹⁹F NMR spectroscopy. A sharp singlet (or multiplet depending on coupling) in the characteristic sulfonyl fluoride region (+30 to +60 ppm relative to CFCl₃) confirms the presence of the intact S-F bond and the absence of hydrolysis.

G SO2F Ar-SO2F (Latent Electrophile) Product SuFEx Product (Sulfonamide / Sulfonate) SO2F->Product Activation Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->Product Catalyst SuFEx Catalyst (DBU, BEMP, or Ca(NTf2)2) Catalyst->SO2F Activates S-F bond

SuFEx activation pathway demonstrating the latent reactivity of the sulfonyl fluoride group.

References
  • Sulfur Fluoride Exchange (SuFEx). Thieme Connect.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Sulfur fluoride exchange. PMC - NIH.
  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrog
  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the intricacies of this synthesis, ensuring robust and reproducible results. The unique reactivity and stability of sulfonyl fluorides make them valuable building blocks in medicinal chemistry and chemical biology, particularly for applications in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, providing potential causes and actionable solutions.

Scenario 1: Low or No Product Yield in the One-Pot Sandmeyer-Type Fluorosulfonylation from 2-Fluoro-5-methylaniline.

  • Question: I am attempting the one-pot synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride from 2-Fluoro-5-methylaniline via an in-situ diazotization followed by a copper-free Sandmeyer-type reaction, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in this one-pot procedure can stem from several critical steps. The reaction hinges on the successful formation of the aryldiazonium salt in situ, followed by its conversion to the sulfonyl fluoride.[1][2][4] Here’s a breakdown of potential failure points and how to address them:

    • Inefficient Diazotization: The formation of the diazonium salt from 2-fluoro-5-methylaniline is the crucial first step.

      • Cause: Incomplete diazotization can occur due to improper temperature control or incorrect stoichiometry of reagents. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

      • Solution:

        • Strict Temperature Control: Ensure the reaction mixture is maintained at 0-5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite). Use an ice-salt bath for better temperature management.

        • Reagent Purity and Stoichiometry: Use freshly prepared sodium nitrite solution. Ensure the correct molar equivalents of the acid (e.g., HCl) and sodium nitrite are used relative to the starting aniline. An excess of acid is typically required.

        • Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to prevent a rapid rise in temperature and localized high concentrations of nitrous acid.

    • Decomposition of the Diazonium Salt: Aryldiazonium salts are often unstable at higher temperatures.

      • Cause: Premature decomposition of the diazonium salt before it can react in the subsequent fluorosulfonylation step will lead to byproducts and low yield.

      • Solution: Proceed to the fluorosulfonylation step immediately after the diazotization is complete without allowing the reaction mixture to warm up.

    • Suboptimal Fluorosulfonylation Conditions: The conversion of the diazonium salt to the sulfonyl fluoride requires specific conditions.[1][2][4]

      • Cause: Incorrect temperature, insufficient equivalents of the SO2 source (e.g., Na2S2O5) or the fluorine source (e.g., Selectfluor), or improper solvent can all lead to poor conversion.

      • Solution:

        • Temperature: The copper-free Sandmeyer-type fluorosulfonylation is typically performed at an elevated temperature (e.g., 70 °C).[1] Ensure the reaction is heated to the optimal temperature after the addition of the diazonium salt solution to the fluorosulfonylation mixture.

        • Reagent Equivalents: Based on literature, using 3.0 equivalents of Na2S2O5 and 2.0 equivalents of Selectfluor is a good starting point.[1] Consider a modest increase in the equivalents if conversion remains low.

        • Solvent: Methanol is a commonly used solvent for this reaction.[1] Ensure you are using a suitable solvent system.

Scenario 2: Formation of Significant Impurities, Particularly the Corresponding Phenol or Aryl Chloride.

  • Question: My reaction produces the desired 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, but it is contaminated with significant amounts of 2-fluoro-5-methylphenol and/or 2-chloro-4-methyl-1-fluorobenzene. How can I minimize the formation of these byproducts?

  • Answer: The formation of phenolic and chloro- byproducts is a classic issue in reactions involving diazonium salts.

    • Formation of Phenol:

      • Cause: This occurs when the diazonium salt reacts with water in the reaction mixture, especially at elevated temperatures.

      • Solution:

        • Anhydrous Conditions (where applicable): While the initial diazotization is aqueous, minimizing excess water in the subsequent steps can be beneficial.

        • Control Temperature Rise: A slow and controlled addition of the diazonium salt solution to the pre-heated fluorosulfonylation mixture can minimize the time the diazonium salt is exposed to high temperatures in an aqueous environment before reacting.

    • Formation of Aryl Chloride:

      • Cause: If hydrochloric acid is used for the diazotization, the chloride ion can act as a nucleophile in a competing Sandmeyer reaction, especially if copper salts are inadvertently present or if the reaction conditions favor this pathway.

      • Solution:

        • Use of a Non-Coordinating Acid: Consider using a non-nucleophilic acid like tetrafluoroboric acid (HBF4) for the diazotization. This forms the more stable aryldiazonium tetrafluoroborate salt, which can be isolated before the fluorosulfonylation step, offering a cleaner reaction.

        • Ensure Copper-Free Conditions: If aiming for a copper-free Sandmeyer reaction, ensure all glassware and reagents are free from copper contamination.

Scenario 3: Difficulty in Purifying the Final Product.

  • Question: I have successfully synthesized the sulfonyl fluoride, but I am struggling to purify it from the reaction mixture and unreacted starting materials or byproducts. What are the recommended purification strategies?

  • Answer: Arylsulfonyl fluorides are generally stable compounds, which allows for standard purification techniques.

    • Extraction:

      • Procedure: After the reaction is complete, the mixture is typically cooled, and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water, brine, and sometimes a mild base (like sodium bicarbonate solution to remove acidic impurities) is recommended.

    • Column Chromatography:

      • Stationary Phase: Silica gel is the standard stationary phase for the purification of arylsulfonyl fluorides.

      • Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v), and gradually increase the polarity if necessary. The product is expected to be relatively non-polar.

    • Crystallization:

      • Potential: If the product is a solid and of sufficient purity after extraction or chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride?

A1: Several modern synthetic strategies can be employed:

  • From 2-Fluoro-5-methylaniline: This is a very common and efficient route that proceeds via a diazotization followed by a Sandmeyer-type fluorosulfonylation. A one-pot, copper-free method has been developed, which is advantageous for its operational simplicity and tolerance of various functional groups.[1][2][4]

  • From an Aryl Halide (e.g., 2-Bromo-1-fluoro-4-methylbenzene):

    • Via Grignard Reagent: The corresponding Grignard reagent can be formed and then reacted with sulfuryl fluoride (SO2F2) to yield the desired sulfonyl fluoride.[3][5][6][7] This method is a one-pot procedure but may have limitations with certain functional groups.

    • Palladium-Catalyzed Sulfonylation: An aryl iodide or bromide can be converted to the sulfonyl fluoride in a one-pot palladium-catalyzed reaction using a sulfur dioxide surrogate like DABSO and a fluorine source such as Selectfluor.[8][9]

  • From a Sulfonyl Chloride: The corresponding 2-fluoro-5-methylbenzene-1-sulfonyl chloride can be converted to the sulfonyl fluoride via a halide exchange reaction using a fluoride source like potassium fluoride (KF).[3][10]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. It is highly recommended to use them in solution and without isolation, especially in a one-pot procedure.

  • Sulfuryl Fluoride (SO2F2): This is a toxic and corrosive gas. It should be handled with extreme caution in a well-ventilated fume hood.

  • Fluorinating Agents: Reagents like Selectfluor are strong oxidizing agents. Avoid contact with skin and combustible materials.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all reactions in a well-ventilated fume hood.

Q3: Can this reaction be scaled up for larger quantities?

A3: Yes, the one-pot Sandmeyer-type fluorosulfonylation has been demonstrated on a gram scale.[1][4] When scaling up, it is crucial to pay close attention to:

  • Heat Transfer: The diazotization step is exothermic. Ensure efficient stirring and cooling to maintain the required low temperature.

  • Reagent Addition: The rate of addition of reagents, especially the diazotizing agent, should be carefully controlled.

  • Off-gassing: The reaction may evolve gases (e.g., nitrogen). Ensure the reaction vessel is appropriately vented.

Data Presentation

Table 1: Recommended Reagent Stoichiometry for One-Pot Sandmeyer-Type Fluorosulfonylation

ReagentStarting MaterialEquivalents
2-Fluoro-5-methylaniline-1.0
Hydrochloric Acid (conc.)Aniline~3.0
Sodium NitriteAniline1.2 - 1.5
Sodium Metabisulfite (Na2S2O5)Aniline3.0
SelectfluorAniline2.0

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride from 2-Fluoro-5-methylaniline

This protocol is adapted from the copper-free Sandmeyer-type fluorosulfonylation methodology.[1][2][4]

Materials:

  • 2-Fluoro-5-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sodium Metabisulfite (Na2S2O5)

  • Selectfluor

  • Methanol (MeOH)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (~3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.2-1.5 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Fluorosulfonylation:

    • In a separate, larger round-bottom flask equipped with a reflux condenser, add sodium metabisulfite (3.0 eq) and Selectfluor (2.0 eq) to methanol.

    • Heat this mixture to 70 °C with stirring.

    • Slowly add the cold diazonium salt solution from the first step to the hot methanol mixture via a dropping funnel. Vigorous gas evolution (N2) will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 70 °C for the recommended time (e.g., 9 hours, reaction progress can be monitored by TLC or LC-MS).[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Yield Start Low or No Product Yield Check_Diazotization Verify Diazotization Conditions (Temp, Stoichiometry) Start->Check_Diazotization Initial Check Check_Decomposition Assess Diazonium Stability (Immediate Use) Check_Diazotization->Check_Decomposition If Conditions OK Check_Fluoro Optimize Fluorosulfonylation (Temp, Reagents) Check_Decomposition->Check_Fluoro If Stable Success Improved Yield Check_Fluoro->Success After Optimization

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride Reactivity Under Basic Conditions

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and materials scientists utilizing 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and materials scientists utilizing 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1)[1]. While sulfonyl fluorides are widely celebrated for their robust stability in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the unique substitution pattern of this specific molecule introduces complex, bifurcated reactivity under basic conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind the instability of this molecule, provide self-validating protocols to control its reactivity, and establish a framework for predictable bioconjugation and synthesis.

Mechanistic Insight: The Causality of Instability

To control a molecule, you must first understand its electronic vulnerabilities. 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride possesses two highly electrophilic sites that compete for nucleophiles under basic conditions:

  • The Sulfur(VI) Hub (SuFEx/Hydrolysis): Sulfonyl fluorides are generally resistant to reduction and neutral hydrolysis. However, in the presence of strong bases or specific catalysts (e.g., DBU, BEMP, or bifluoride salts), the S–F bond is activated. This makes the S(VI) center highly susceptible to nucleophilic attack by amines, phenols, or hydroxide ions, leading to SuFEx products or basic hydrolysis[Sharpless et al., 2014][2].

  • The C2 Aromatic Carbon (SNAr): The sulfonyl fluoride (–SO₂F) group is a powerful electron-withdrawing group ( σp​≈0.9 ). This strongly activates the adjacent ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr) [Wales et al., 2022][3]. Because fluoride is highly electronegative, it excellently stabilizes the anionic Meisenheimer intermediate, making it an ideal leaving group when the aromatic ring is attacked by basic nucleophiles[4].

When exposed to basic nucleophiles (such as primary/secondary amines or hydroxides), these two pathways compete. The result is often an undesirable mixture of sulfonamides, SNAr adducts, and bis-substituted degradation products.

Reaction Pathway Visualization

Reactivity_Pathways SM 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride Meisenheimer Meisenheimer Complex (Ortho-Attack) SM->Meisenheimer C2 Attack Pentacoordinate Pentacoordinate S(VI) (Sulfur Attack) SM->Pentacoordinate S(VI) Attack Nu Basic Nucleophile (e.g., R-NH2, OH-) Nu->SM Competes SNAr_Product S_NAr Product (Nu-Aryl-SO2F) Meisenheimer->SNAr_Product -F⁻ SuFEx_Product SuFEx / Hydrolysis Product (2-Fluoro-Aryl-SO2Nu) Pentacoordinate->SuFEx_Product -F⁻ Bis_Product Bis-Substituted Adduct (Nu-Aryl-SO2Nu) SNAr_Product->Bis_Product Excess Base/Nu SuFEx_Product->Bis_Product Excess Base/Nu

Bifurcated reaction pathways of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride under basic conditions.

Troubleshooting FAQs

Q: Why am I observing a complex mixture of products when reacting this compound with an aliphatic amine base? A: Aliphatic amines (e.g., pyrrolidine, hexylamine) are highly nucleophilic. They will simultaneously attack the S(VI) center (forming a sulfonamide via SuFEx) and the C2 aromatic carbon (displacing the ortho-fluorine via SNAr)[4][5]. This kinetic competition results in a mixture of the SuFEx product, the SNAr product, and the bis-substituted adduct.

Q: How can I selectively perform a SuFEx reaction without displacing the ortho-fluorine? A: To preserve the ortho-fluorine, you must decouple nucleophilicity from basicity. Use a non-nucleophilic base (such as DBU or BEMP) and a "softer" nucleophile, such as a phenol or a silyl ether[2]. Phenolates preferentially attack the hard S(VI) center under SuFEx catalysis, leaving the C2 carbon intact. Avoid primary and secondary aliphatic amines entirely if the ortho-fluorine must be preserved.

Q: Is the compound stable in aqueous buffers for biological assays? A: Yes, sulfonyl fluorides exhibit excellent stability in aqueous media at pH < 8[6]. However, at pH > 9, hydroxide ions act as hard nucleophiles, leading to basic hydrolysis of the –SO₂F group to form the corresponding sulfonate[6]. If your assay requires basic conditions, minimize the incubation time or lower the temperature to suppress background hydrolysis.

Quantitative Data: Reactivity Profiles

The following table summarizes the relative stability and primary degradation pathways of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride under various basic conditions.

ConditionpH / Base EquivalentPrimary Reaction PathwayEstimated Half-life of SMMajor Byproduct
Aqueous Buffer (PBS) pH 7.4Stable> 24 hoursNone
Mild Basic Buffer pH 9.0Slow Hydrolysis~ 12 hoursSulfonate salt
Strong Base (NaOH) pH > 12Rapid Hydrolysis< 1 hourSulfonate salt
Aliphatic Amine Pyrrolidine (1.5 eq)SNAr + SuFEx< 10 minsBis-substituted adduct
Phenol + DBU (cat.) DBU (0.2 eq)Chemoselective SuFEx< 30 minsNone (Clean conversion)

Experimental Protocols

To ensure reproducible results, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Chemoselective SuFEx Conjugation (Preserving the Ortho-Fluoro Group)

Objective: Couple a phenol to the sulfonyl fluoride without triggering SNAr at the C2 position. Causality: Phenols are softer nucleophiles than aliphatic amines. Using a catalytic amount of a non-nucleophilic base (DBU) activates the phenol and the S(VI) center without providing a nucleophile capable of attacking the C2 carbon.

  • Preparation: Dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 eq) and the target phenol (1.1 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add DBU (0.2 eq) dropwise at room temperature. Why 0.2 eq? DBU acts as a catalyst for SuFEx; excess base increases the risk of background hydrolysis if trace water is present.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. A successful reaction is validated by the disappearance of the SM peak and the appearance of a single product peak corresponding to the mass of the aryl sulfonate ester. The absence of a [M - 19 + Nu] peak confirms the ortho-fluorine remains intact.

  • Quenching: Quench the reaction with 0.1 M HCl to neutralize the DBU and halt any latent reactivity before purification.

Protocol B: Base-Catalyzed Hydrolysis for Degradation Standard Generation

Objective: Synthesize the pure sulfonate degradation product to serve as an HPLC/MS reference standard for stability assays. Causality: High pH forces the hydroxide ion to act as a hard nucleophile, selectively attacking the S(VI) center to yield the sulfonate salt, effectively bypassing the SNAr pathway.

  • Preparation: Dissolve the starting material in a 1:1 mixture of THF and water (0.1 M).

  • Hydrolysis: Add NaOH (2.0 eq) as a 1 M aqueous solution. Stir the mixture at 40 °C for 4 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc). The highly polar sulfonate salt will remain at the baseline. LC-MS in negative ion mode must show the [M-H]- ion of 2-fluoro-5-methylbenzene-1-sulfonic acid.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the pure sulfonic acid standard.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. National Institutes of Health (PMC). Available at:[Link][6]

  • Sulfur fluoride exchange. National Institutes of Health (PMC). Available at:[Link][5]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. National Institutes of Health (PMC). Available at:[Link][2]

  • An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. National Institutes of Health (PMC). Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Reactivity Troubleshooting for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) [1].

While sulfonyl fluorides are uniquely privileged warheads for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry due to their balanced reactivity and stability[2], their highly lipophilic nature often leads to severe solubility issues in aqueous media and high-throughput biological assays. This guide provides field-proven, self-validating methodologies to maximize solubility without compromising the integrity of the electrophilic warhead.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am attempting a SuFEx bioconjugation assay, but 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride immediately precipitates when added to my PBS buffer. How can I prevent this without denaturing my target protein? A1: Causality: Precipitation occurs because the solvation energy of the hydrophobic 2-fluoro-5-methylphenyl ring in water is significantly lower than its crystal lattice energy. When transitioned from an organic stock into an aqueous buffer, the hydrophobic effect drives the molecules to rapidly aggregate. Solution: Employ a host-guest complexation strategy. Instead of adding the compound directly to standard PBS, pre-dissolve it in anhydrous DMSO, and then dilute it into a buffer containing 5–10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic aromatic ring, shielding it from water. The hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility, while leaving the -SO 2​ F group exposed and reactive toward lysine or tyrosine residues on your target protein[3].

Q2: Can I use heat to force the compound into solution, or will that hydrolyze the sulfonyl fluoride group? A2: Causality: Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are highly resistant to reduction and possess immense thermodynamic stability. The cleavage of the S-F bond is exclusively heterolytic and stabilized by water[4]. Solution: You can safely use gentle heating (37 °C to 45 °C) to increase the kinetic solubility of the compound in aqueous media, provided the pH remains below 8.0. At higher pH levels (>8.5), the concentration of hydroxide ions becomes sufficient to act as competing nucleophiles, which will attack the S(VI) center and cause premature hydrolysis to the inactive sulfonate[5].

Q3: We are running a high-throughput screening (HTS) campaign using 96-well plates. What is the best solvent system to ensure the compound remains soluble for acoustic liquid handling? A3: Causality: Acoustic liquid handlers (e.g., Echo systems) require perfectly homogeneous solutions; even micro-precipitation alters the fluid's acoustic impedance, ruining the transfer calibration. Solution: Utilize a liquid-based in situ SuFEx protocol. Maintain your master stock plates in neat, anhydrous DMSO or a 1:1 DMSO/Acetonitrile blend. By keeping the compound in a saturated organic solution prior to the final assay dilution, you ensure complete solvation. The compound can then be dispensed directly into the aqueous assay plates containing the biological targets, ensuring the SuFEx reaction initiates before bulk precipitation can occur[6].

Part 2: Visualizing the Solubilization Strategy

G Start 2-Fluoro-5-methylbenzene-1- sulfonyl fluoride (Solid) Decision Target Application? Start->Decision Bio Aqueous Bioassay / Bioconjugation Decision->Bio Aqueous Synth Organic Synthesis (Scale-up) Decision->Synth Organic PrepBio Pre-dissolve in DMSO/MeCN (Max 50-100 mM stock) Bio->PrepBio PrepSynth Dissolve in DCM, THF, or neat MeCN Synth->PrepSynth AddExcipient Dilute in Buffer + HP-β-CD or 0.1% Tween-20 PrepBio->AddExcipient SuFExBio SuFEx Click Reaction (Protein/Peptide Target) AddExcipient->SuFExBio SuFExSynth SuFEx Click Reaction (Small Molecule Nucleophile) PrepSynth->SuFExSynth

Workflow for optimizing the solubility of sulfonyl fluorides in SuFEx applications.

Mechanism Hydrophobic Hydrophobic Core (2-Fluoro-5-methylphenyl) Cyclodextrin HP-β-CD Cavity (Hydrophobic Sink) Hydrophobic->Cyclodextrin Inclusion Complex Warhead Electrophilic Warhead (-SO2F) Water Aqueous Bulk (H2O) Warhead->Water Solvated (Stable) Target Protein Nucleophile (Lys/Tyr) Warhead->Target SuFEx Reaction

Mechanism of HP-β-CD mediated solubilization preserving SuFEx reactivity.

Part 3: Quantitative Data & Solvent Compatibility

The following table summarizes the solubility profiles of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride across different solvent systems, providing the mechanistic rationale for each choice.

Solvent / SystemMax Solubility (Est.)Application SuitabilitySolubilization Mechanism
100% DMSO or DMF > 500 mMMaster Stocks / HTSHigh dielectric constant and aprotic nature disrupt crystal lattice energy without acting as nucleophiles.
DCM / THF / MeCN > 1 MOrganic SynthesisLipophilic solvation; ideal for base-catalyzed (DBU/BEMP) SuFEx reactions[7].
Standard PBS (pH 7.4) < 0.1 mMNot RecommendedPoor solvation of the lipophilic fluoro-methyl-aryl core leads to rapid precipitation.
PBS + 10% HP-β-CD ~ 5 - 10 mMBioconjugation / AssaysNon-covalent host-guest inclusion complexation shields the hydrophobic core[3].
PBS + 0.1% Tween-20 ~ 1 - 2 mMEnzymatic AssaysMicellar encapsulation; surfactant reduces surface tension and suspends lipophilic molecules.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in diagnostic steps to confirm success before proceeding to the actual SuFEx reaction.

Protocol A: Biocompatible Solubilization using Host-Guest Complexation

Purpose: To prepare a stable, aggregate-free 1 mM working solution for protein bioconjugation.

Step 1: Primary Solvation

  • Weigh 19.2 mg of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (MW: 192.19 g/mol )[1].

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM master stock.

  • Causality: Anhydrous conditions prevent premature water-induced nucleation.

Step 2: Excipient Matrix Preparation

  • Prepare 10 mL of 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Add 1.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 10% (w/v) solution. Stir until completely clear.

Step 3: Integration

  • Place the HP-β-CD buffer on a vortex mixer set to 800 rpm.

  • Add 100 µL of the 100 mM DMSO stock dropwise (10 µL at a time) into the vortexing buffer.

  • Causality: Rapid mixing prevents localized supersaturation, ensuring the cyclodextrin encapsulates the compound before it can self-associate into crystals.

Step 4: Self-Validation Check (Critical)

  • Method: Measure the optical density of the final solution at 600 nm (OD 600​ ) using a UV-Vis spectrophotometer.

  • Pass Criteria: An OD 600​ < 0.05 confirms a true solution devoid of micro-precipitates.

  • Advanced Validation: Dynamic Light Scattering (DLS) should show a monodisperse peak at ~1–2 nm (the cyclodextrin complex). If peaks >100 nm are detected, aggregation has occurred; the protocol has failed and must be restarted with a slower addition rate.

Protocol B: High-Throughput Liquid-Based In Situ SuFEx Preparation

Purpose: To maintain solubility during automated liquid handling for 96/384-well plate screening.

Step 1: Master Plate Preparation

  • Prepare a 50 mM stock of the sulfonyl fluoride in a 1:1 mixture of DMSO and Acetonitrile.

  • Causality: Acetonitrile lowers the viscosity of the DMSO, improving the acoustic transfer accuracy of liquid handlers (e.g., Echo)[8].

Step 2: Target Plate Preparation

  • Dispense your biological target (e.g., protein, cell lysate) into the assay plate using an aqueous buffer (pH 7.4–7.8)[9]. Ensure the total well volume allows for a final DMSO concentration of ≤ 2% to prevent protein denaturation.

Step 3: Automated Dispensing & Reaction

  • Use the acoustic liquid handler to dispense the organic stock directly into the aqueous assay wells.

  • Immediately engage orbital shaking (1000 rpm for 30 seconds).

Step 4: Self-Validation Check

  • Method: Utilize a nephelometer (microplate laser light scattering reader) immediately after shaking.

  • Pass Criteria: A lack of light scattering confirms the compound successfully reacted with the target or remained in a metastable supersaturated state long enough for the SuFEx reaction to occur, rather than crashing out of solution.

References

  • MilliporeSigma. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction". sigmaaldrich.com. 4

  • National Institutes of Health (PMC). "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions". nih.gov.3

  • SciSpace. "Sulfonyl fluorides as privileged warheads in chemical biology". scispace.com. 2

  • American Chemical Society (ACS). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization". acs.org. 6

  • American Chemical Society (ACS). "Ascertaining the Suitability of Aryl Sulfonyl Fluorides for [18F]Radiochemistry Applications: A Systematic Investigation using Microfluidics". acs.org. 5

  • National Institutes of Health (PMC). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media". nih.gov. 9

  • MolAid. "2-Fluoro-5-methylbenzene-1-sulfonyl fluoride - CAS号98566-95-1". molaid.com. 1

  • Oxford University Press. "Advances in the construction of diverse SuFEx linkers". oup.com. 7

  • UC San Diego. "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry". ucsd.edu. 8

Sources

Optimization

Part 1: The Causality of Hydrolysis in Activated Sulfonyl Fluorides

Welcome to the Technical Support Center for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1). As a highly electrophilic building block, this compound is a cornerstone for Sulfur(VI) Fluoride Exchange (SuFEx...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1).

As a highly electrophilic building block, this compound is a cornerstone for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While sulfonyl fluorides are celebrated for their resistance to hydrolysis compared to their sulfonyl chloride counterparts, they are not invincible. The unique electronic environment of this specific molecule requires precise handling to prevent degradation into inactive sulfonic acid.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your SuFEx workflows remain robust and high-yielding.

To troubleshoot hydrolysis, we must first understand the molecular electronics. The homolytic bond dissociation energy of the S–F bond is exceptionally high (approx. 90.5 kcal/mol), making it thermodynamically stable and resistant to reduction 1.

However, 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride features an ortho-fluoro substituent on the aromatic ring. This fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge ( δ+ ) on the sulfur(VI) center. While this intentionally heightens its reactivity toward desired nucleophiles (like phenols or amines) during2, it simultaneously narrows the thermodynamic window that protects it from hard nucleophiles like hydroxide ions (OH⁻) or trace water in the presence of strong bases.

Reaction_Pathway Substrate 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride Conditions Reaction Environment (Base + Solvent) Substrate->Conditions Desired SuFEx Pathway (Target Nucleophile) Conditions->Desired DBU/BEMP, Dry Solvents Undesired Hydrolysis Pathway (Trace H2O + Strong Base) Conditions->Undesired NaOH/KOH, Aqueous Product Stable Sulfonate Ester (Target) Desired->Product Degradation Sulfonic Acid (Inactive Byproduct) Undesired->Degradation

Figure 1: Reaction pathways of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride in basic media.

Part 2: Diagnostic FAQs

Q: I am observing >20% sulfonic acid byproduct in my LC-MS traces. What is the root cause? A: This is a classic symptom of base-mediated hydrolysis. If your solvent contains >50 ppm of water and you are using an inorganic base (e.g., K₂CO₃ or Cs₂CO₃), the base deprotonates trace water to form hydroxide ions. Because the ortho-fluoro group activates the sulfur center, the hydroxide rapidly attacks the S-F bond, irreversibly forming the inactive sulfonic acid.

Q: Can I use aqueous buffers for bioconjugation with this specific reagent? A: Yes, but strictly within a controlled pH window. Sulfonyl fluorides exhibit excellent 3 (pH 4.0 to 7.4). However, for in vitro bioconjugation, avoid pushing the buffer above pH 8.5. At pH 9 and elevated temperatures,4.

Part 3: Quantitative Baselines for Reaction Design

To rationally design your experiments, refer to the following stability and reagent selection matrices.

Table 1: Hydrolytic Stability Profile of Activated Aryl Sulfonyl Fluorides

ConditionTemperatureRelative Hydrolysis RateCausality / Mechanism
pH 4.0 (Aqueous) 40 °CNegligible (<1% in 24h)Lack of hard nucleophiles (OH⁻); highly stable to acidic media.
pH 7.4 (PBS) 37 °CVery Low (<5% in 24h)Physiological stability; ideal for chemical biology applications.
pH 9.0 (Carbonate) 40 °CModerate (~10% in 24h)Increasing OH⁻ concentration initiates slow nucleophilic attack on S(VI).
1M NaOH (Aqueous) 25 °CRapid (>90% in 1h)High concentration of hard nucleophile rapidly displaces the fluoride ion.

Table 2: Base Selection Matrix for SuFEx Coupling

BaseTypeSuFEx EfficiencyHydrolysis RiskRecommendation
DBU AmidineExcellentLowPrimary choice. Activates nucleophiles without attacking the S-F bond.
BEMP PhosphazeneExcellentVery LowIdeal for highly sensitive substrates; strictly non-nucleophilic.
K₂CO₃ InorganicModerateMediumUse only in strictly anhydrous solvents (e.g., dry DMF) to prevent OH⁻ formation.
NaOH / KOH InorganicPoorHighAvoid. Rapidly hydrolyzes the activated S-F bond.

Part 4: Troubleshooting Workflow

If you detect hydrolysis in your reaction, follow this logical triage tree to isolate the variable causing the degradation.

Troubleshooting_Workflow Start Hydrolysis Detected (LC-MS shows Sulfonic Acid) CheckWater Check Solvent Moisture (Karl Fischer Titration) Start->CheckWater Initiate Triage CheckBase Evaluate Base Selection CheckWater->CheckBase <50 ppm H2O Dry Dry Solvents (Molecular Sieves) CheckWater->Dry >50 ppm H2O ChangeBase Switch to Non-Nucleophilic Base (DBU or BEMP) CheckBase->ChangeBase Using Inorganic/Strong Base Success Optimal SuFEx Yield Achieved CheckBase->Success Conditions Optimal Dry->Success ChangeBase->Success

Figure 2: Troubleshooting workflow to eliminate hydrolysis during SuFEx coupling.

Part 5: Self-Validating Protocol for Anhydrous SuFEx Coupling

To guarantee the integrity of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, use this optimized, self-validating protocol for coupling with phenolic nucleophiles.

System Validation Logic: This protocol includes an In-Process Control (IPC) step. By verifying the absence of the sulfonic acid mass via LC-MS before aqueous workup, the protocol validates that the anhydrous environment was successfully maintained.

Step-by-Step Methodology:

  • Reagent Desiccation: Dry the phenolic nucleophile (1.0 equiv) and 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.1 equiv) under high vacuum (<0.1 mbar) for 2 hours.

    • Causality: Removing surface moisture from solid reagents eliminates the baseline source of nucleophilic water.

  • Solvent Assembly: Dissolve the reagents in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration) over activated 3Å molecular sieves under an inert atmosphere (N₂ or Ar).

    • Causality: Aprotic polar solvents facilitate the transition state of the SuFEx reaction without providing a protic source for hydrolysis.

  • Catalytic Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 20 mol% dropwise at room temperature.

    • Causality: DBU acts as a proton scavenger and hydrogen-bond acceptor, activating the phenol's oxygen to attack the sulfur(VI) center. Its steric bulk prevents it from directly attacking the sulfonyl fluoride.

  • In-Process Control (IPC) & Validation: Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in 1 mL dry MeCN, and analyze via LC-MS.

    • Validation Check: Confirm the presence of the product mass. If the sulfonic acid mass [M-19+17] is absent, the system's anhydrous integrity is validated. If sulfonic acid is present, abort, check solvent Karl Fischer values, and restart.

  • Reaction Quench: Quench the reaction with saturated aqueous NH₄Cl, then extract with EtOAc.

    • Causality: A mildly acidic quench immediately protonates and neutralizes the DBU. Without an active base, the sulfonyl fluoride is entirely stable to the aqueous water during the extraction phase, preventing workup-induced hydrolysis.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry, Angewandte Chemie. 2

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods, Nature Reviews Chemistry / PubMed. 3

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media, NIH / PMC. 4

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry, BLDpharm Technical Insights. 1

Sources

Troubleshooting

TECHNICAL SUPPORT CENTER: Scaling Up Synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in successfully scaling up the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in successfully scaling up the synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride .

Sulfonyl fluorides have become indispensable building blocks in modern drug discovery, primarily due to their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. However, transitioning from milligram-scale discovery to multi-kilogram process chemistry introduces significant challenges, including competitive hydrolysis, mass transfer limitations, and reactor compatibility issues[1]. This guide provides field-proven protocols, mechanistic insights, and targeted troubleshooting to ensure a self-validating, high-yield scale-up process.

Process Overview & Mechanistic Pathway

The most scalable and economically viable route to 2-fluoro-5-methylbenzene-1-sulfonyl fluoride utilizes 4-fluorotoluene as the starting material. The process involves a two-step sequence:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): Chlorosulfonic acid introduces the sulfonyl chloride moiety. The regioselectivity is governed by the fluorine atom, which is a stronger ortho-director than the methyl group, directing the sulfonyl group to the 2-position (relative to the fluorine).

  • Nucleophilic Halogen Exchange (Fluorodechlorination): The intermediate sulfonyl chloride is reacted with a fluoride source (typically Potassium Fluoride) to yield the target sulfonyl fluoride[2].

G A 4-Fluorotoluene (Starting Material) B Chlorosulfonation (ClSO3H, 0-25°C) A->B Electrophilic Substitution C 2-Fluoro-5-methylbenzene- 1-sulfonyl chloride B->C Aqueous Quench D Fluorodechlorination (KF, 18-crown-6, MeCN) C->D Halogen Exchange E 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride (Target) D->E Nucleophilic Fluorination

Caption: Two-step synthetic workflow for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Standard Operating Procedure (100g Scale-Up Protocol)

This protocol is designed as a self-validating system. By monitoring the specific thermal and phase-separation milestones described below, you can verify the integrity of the reaction in real-time.

Step 1: Chlorosulfonation
  • Causality & Logic: Chlorosulfonic acid acts as both the electrophile source and the solvent. Dichloromethane (DCM) is used as a co-solvent to modulate the severe exotherm and prevent poly-sulfonation.

  • Procedure:

    • Charge a 2 L jacketed glass reactor with 4-fluorotoluene (110 g, 1.0 mol) and anhydrous DCM (500 mL). Chill to 0 °C under N₂.

    • Add chlorosulfonic acid (350 g, 3.0 mol) dropwise over 2 hours. Validation Check: Maintain internal temperature below 5 °C to prevent the formation of sulfone byproducts.

    • Warm to room temperature and stir for 4 hours until HCl gas evolution ceases.

    • Quench: Slowly pour the mixture over crushed ice (1.5 kg) with vigorous stirring. Extract with MTBE (2 x 500 mL). Wash the organic layer with cold brine, dry over Na₂SO₄, and concentrate to yield the crude sulfonyl chloride.

Step 2: Fluorodechlorination
  • Causality & Logic: Potassium fluoride (KF) is insoluble in organic solvents. We utilize 18-crown-6 as a phase-transfer catalyst (PTC). The crown ether chelates the K⁺ ion, solubilizing it in acetonitrile (MeCN) and leaving a highly reactive, unsolvated "naked fluoride" anion that rapidly displaces the chloride before hydrolysis can occur[2].

  • Procedure:

    • In a 2 L PTFE-lined reactor, dissolve the crude sulfonyl chloride in anhydrous MeCN (800 mL).

    • Add spray-dried Potassium Fluoride (116 g, 2.0 mol) and 18-crown-6 (13.2 g, 0.05 mol).

    • Stir vigorously at 25 °C for 12 hours. Validation Check: Monitor by HPLC; the sulfonyl fluoride peak will elute slightly later than the sulfonyl chloride.

    • Filter the inorganic salts. Concentrate the filtrate and purify via short-path vacuum distillation to yield the pure 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Troubleshooting & FAQs

Q1: Why does my yield of the sulfonyl fluoride drop significantly when scaling from 10 g to 100+ g? A: This is a classic mass-transfer limitation combined with competitive hydrolysis. At a small scale, magnetic stirring provides sufficient solid-liquid mixing for the KF/MeCN suspension. At scale, poor mixing leaves the sulfonyl chloride unreacted, which then hydrolyzes to the sulfonic acid during workup.

  • Solution: Upgrade to an overhead mechanical stirrer with a pitched-blade turbine. Additionally, ensure your KF is strictly spray-dried and your MeCN is anhydrous. If strictly anhydrous conditions are impossible to maintain at scale, switch to a controlled aqueous-acetonitrile biphasic system (e.g., 10:1 MeCN:H₂O), which balances KF solubility and reaction rate without requiring a crown ether[1].

Q2: Can I use Potassium Bifluoride (KHF₂) instead of Potassium Fluoride (KF) to drive the reaction faster? A: While KHF₂ is a potent fluorinating agent, it is highly discouraged for scale-up in standard borosilicate glass reactors. KHF₂ generates trace amounts of Hydrofluoric Acid (HF) in the presence of ambient moisture, which will severely etch glass-lined reactors and pose a lethal exposure risk to operators[1].

  • Solution: Stick to KF with a phase-transfer catalyst. If you must use KHF₂ (e.g., when synthesizing from sulfonic acids via cyanuric chloride[3]), you must execute the reaction in a PTFE-lined or Hastelloy reactor.

Q3: I am observing a highly viscous, unbreakable emulsion during the aqueous workup of the chlorosulfonation step. How do I break it? A: This emulsion is caused by residual 2-fluoro-5-methylbenzenesulfonic acid byproducts, which act as potent surfactants.

  • Solution: Do not use DCM for the extraction during the aqueous quench. DCM's density is too close to the highly concentrated acidic aqueous layer, leading to phase inversion. Instead, use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) as the extraction solvent. Furthermore, ensure you are quenching onto a mixture of ice and brine, not pure water, to increase the ionic strength of the aqueous phase and force the organics out.

Q4: My final product degrades and turns dark during vacuum distillation. How can I purify it safely? A: Benzenesulfonyl fluorides can be thermally sensitive if trace acids (HCl or SOCl₂) remain from the previous steps[4]. Heating the crude mixture above 120 °C in the presence of these trace acids causes decomposition.

  • Solution: Prior to distillation, perform a co-distillation of the crude oil with toluene to azeotropically remove trace HCl[4]. For the final purification, utilize a High-Vacuum Wiped Film Evaporator (WFE) rather than a standard batch distillation to minimize the heat history (residence time) of the product.

Quantitative Data: Comparison of Fluorination Strategies

To assist in choosing the right scale-up parameters, the following table summarizes the operational metrics of various fluorination reagents evaluated for benzenesulfonyl fluoride synthesis[1][2][3].

Fluorinating ReagentEq. RequiredSolvent SystemCatalyst RequiredScalability (1-10 kg)Reactor Compatibility
KF (Spray-dried) 2.0 - 3.0Anhydrous MeCN18-crown-6 (5 mol%)ExcellentGlass / PTFE / Hastelloy
KF (Aqueous) 2.0 - 3.0MeCN / H₂O (10:1)NoneVery GoodGlass / PTFE / Hastelloy
KHF₂ 3.0 - 5.0Acetone or MeCNTBAB (5 mol%)ModeratePTFE / Hastelloy ONLY
Pyry-BF₄ / KF 1.5MeCNMgCl₂Poor (High cost)Glass / PTFE

References

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering (2024). Available at:[Link][1]

  • Synthetic Routes to Arylsulfonyl Fluorides. Molecules (MDPI) (2021). Available at:[Link][2]

  • Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)... Organic Process Research & Development (2022). Available at:[Link][4]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances (2018). Available at:[Link][3]

Sources

Optimization

Enhancing the selectivity of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride reactions

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers and drug development professionals utilizing 2-Fluoro-5-methylbenzene-1-su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers and drug development professionals utilizing 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1). Below, you will find mechanistic insights, troubleshooting workflows, and optimized protocols designed to maximize chemoselectivity and yield in your covalent labeling and synthetic workflows.

Part 1: Mechanistic Fundamentals & FAQs

Q: Why choose 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride over unsubstituted benzenesulfonyl fluoride? A: The unique reactivity of this reagent is governed by the push-pull electronic and steric dynamics of its ring substituents. The ortho-fluoro group exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the S(VI) center. This makes the sulfur atom highly electrophilic, overcoming the naturally high bond dissociation energy of the S-F bond (approx. 90.5 kcal/mol)[1] and increasing the baseline reaction rate[2]. Conversely, the meta-methyl group (5-methyl) provides mild electron donation (+I) and critical steric bulk. This steric hindrance shields the highly electrophilic sulfonyl group from non-specific nucleophilic attack by water, thereby enhancing the molecule's hydrolytic stability and lipophilicity in biological media[3].

Q: What is the exact mechanism of SuFEx chemoselectivity with this reagent? A: SuFEx chemoselectivity is not absolute; it is a catalyst- and pH-dependent equilibrium. Sulfonyl fluorides are highly resistant to reduction and hydrolysis, requiring specific activation to exchange the fluoride ion[4]. When an appropriate catalyst (like DBU or KHF₂/bifluoride) is introduced, it facilitates the stabilization of the departing fluoride ion—often forming a stable 4-electron-3-center [F−H−F]− bond[1]. By tuning the pH and the base, you can selectively direct the highly electrophilic 2-fluoro-activated S(VI) center toward specific nucleophiles, such as the phenolic oxygen of tyrosine or the primary amine of lysine, while ignoring serine or cysteine[5].

SuFEx_Mechanism R1 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride Cat Catalyst (DBU / KHF2) Activates S-F Bond R1->Cat Base Coordination Nuc1 Tyrosine (Phenol) pH 7.5-8.5 Cat->Nuc1 Chemoselective Nuc2 Lysine (Amine) pH > 9.0 Cat->Nuc2 pH Dependent Nuc3 Serine / Water (Off-Target) Cat->Nuc3 Suppressed by 5-Methyl steric bulk Prod1 Stable Sulfonate Ester Nuc1->Prod1 Prod2 Stable Sulfonamide Nuc2->Prod2 Prod3 Hydrolysis / Degradation Nuc3->Prod3

Mechanistic pathway of SuFEx chemoselectivity and catalyst-dependent activation.

Part 2: Troubleshooting Guide - Selectivity & Yield

Q: I am experiencing off-target labeling (e.g., modifying lysine when I only want to target tyrosine). How do I fix this? A: Off-target labeling occurs when the reaction environment permits the deprotonation of competing nucleophiles.

  • The Causality: Lysine's primary amine has a pKa​≈10.5 . If your buffer pH exceeds 8.5, a significant fraction of lysine becomes deprotonated and highly nucleophilic.

  • The Fix: Lower the reaction pH to 7.0–7.5. At this pH, aliphatic amines are protonated (ammonium ions) and rendered SuFEx-inactive. Furthermore, switch your catalyst from DBU (a strong amidine base) to Potassium Bifluoride (KHF₂). KHF₂ provides targeted fluoride stabilization without globally raising the pH, creating a self-validating system where only the more acidic tyrosine phenols ( pKa​≈10.0 ) are activated for macrocyclization or labeling[4].

Q: My reaction suffers from poor conversion (< 50% yield) in aqueous biological media due to rapid hydrolysis. What is the solution? A: While the 5-methyl group offers some protection, the ortho-fluoro group makes the S(VI) center exceptionally reactive[2]. If hydrolysis outpaces conjugation, your reagent is decomposing before it can find its target.

  • The Fix: Implement a biphasic solvent system (e.g., 10% DMSO or Acetonitrile in aqueous buffer) to compartmentalize the highly lipophilic 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride away from bulk water. Additionally, increase the local concentration of the target protein/peptide and ensure the catalyst is added last to initiate the reaction only when all components are homogenized.

Troubleshooting Start Issue Detected in SuFEx Reaction Issue1 High Hydrolysis (S-F Cleavage) Start->Issue1 Issue2 Off-Target Labeling (Poor Selectivity) Start->Issue2 Issue3 Low Conversion (< 50% Yield) Start->Issue3 Sol1 Lower pH to 7.0-7.5 Switch to Biphasic Buffer Issue1->Sol1 Sol2 Use KHF2 instead of DBU Protonate Aliphatic Amines Issue2->Sol2 Sol3 Increase Catalyst to 10 mol% Elevate Temp to 40°C Issue3->Sol3 Val Validate via LC-MS Check [M+H]+ Mass Shift Sol1->Val Sol2->Val Sol3->Val

Decision tree for troubleshooting common SuFEx reaction issues and optimizing yield.

Part 3: Quantitative Data & Benchmarking

To achieve optimal chemoselectivity with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, the choice of catalyst and pH is paramount. Below is a synthesized matrix of expected reactivities based on established SuFEx parameters[5],[2].

Catalyst SystemTarget NucleophileOptimal pH RangeRelative ReactivityOff-Target RiskPrimary Application
KHF₂ (2.0 eq) Tyrosine (Phenol)7.0 – 7.5ModerateLowBioconjugation, Peptide Cyclization
BEMP (0.5 eq) Tyrosine / Histidine8.0 – 8.5HighModerateDifficult/Sterically hindered phenols
DBU (0.2 eq) Lysine / Amines9.0 – OrganicVery HighHigh (Hydrolysis)Small molecule synthesis (Sulfonamides)
TEA (2.0 eq) None (Poor Activation)> 8.5LowHighNot recommended for ortho-fluoro SFs

Part 4: Step-by-Step Optimized Protocols

Protocol A: Chemoselective Tyrosine Modification in Peptides

This self-validating protocol utilizes pH control to ensure the ortho-fluoro activated sulfonyl fluoride selectively targets tyrosine over lysine[4].

  • Preparation: Dissolve the target peptide/protein in 100 mM Sodium Phosphate buffer to a final concentration of 1 mM. Adjust the pH strictly to 7.5. (Causality: This pH ensures lysine remains protonated and unreactive).

  • Reagent Addition: Dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride in anhydrous DMSO to create a 50 mM stock. Add the reagent to the peptide solution to achieve a final concentration of 5 mM (5 equivalents). Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Catalysis: Add Potassium Bifluoride (KHF₂) to a final concentration of 2 mM (2 equivalents relative to the peptide).

  • Incubation: Incubate the mixture at 25°C for 2 to 4 hours under gentle agitation.

  • Validation: Quench the reaction by adding 1% Formic Acid (lowering pH to < 4.0). Analyze via LC-MS. You should observe a mass shift corresponding to the loss of HF and the addition of the 2-fluoro-5-methylbenzenesulfonyl moiety.

Protocol B: Small Molecule Sulfonamide Synthesis (Amine Targeting)

For organic synthesis where hydrolysis is not a competing factor, strong bases can be used to drive the reaction to completion[2].

  • Preparation: In a flame-dried flask under nitrogen, dissolve the primary or secondary amine (1.0 mmol) in 5 mL of anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.2 mmol, 1.2 equivalents) to the stirring solution.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%) dropwise. (Causality: DBU acts as a potent nucleophilic catalyst, forming a highly reactive intermediate with the S-F bond, driving rapid amidation).

  • Reaction: Stir at room temperature for 1 hour. Monitor completion via TLC or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl (to remove DBU and unreacted amines). Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. NIH PubMed Central (PMC).[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Science.[Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Containing 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride. This guide is designed to provide expert insights and pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the workup of reactions involving this versatile reagent. Our focus is on ensuring scientific integrity, providing actionable troubleshooting, and maintaining the highest safety standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride and its reaction mixtures?

A1: 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride and its related compounds are corrosive and moisture-sensitive.[1] Always handle this reagent in a well-ventilated chemical fume hood.[1][2] Essential Personal Protective Equipment (PPE) includes a lab coat, chemical safety goggles, and chemical-resistant gloves.[1][3] Ensure all glassware is oven-dried to prevent hydrolysis of the sulfonyl fluoride group.[4] An emergency eye wash station and safety shower should be readily accessible. In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.

Q2: My reaction is complete. What is a general first step for the workup?

A2: The initial step in the workup is to quench the reaction mixture to neutralize any unreacted reagents and acidic byproducts. A common and effective method is to carefully and slowly add the reaction mixture to an ice-cold, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize acids and can help to precipitate some inorganic salts, facilitating their removal.

Q3: I am concerned about the hydrolytic stability of my sulfonyl fluoride product during aqueous workup. Is this a significant issue?

A3: Aryl sulfonyl fluorides are significantly more stable towards hydrolysis compared to their sulfonyl chloride counterparts.[5] While prolonged exposure to strongly acidic or basic aqueous conditions should be avoided, a standard aqueous workup as described is generally well-tolerated and unlikely to cause significant degradation of the desired product.

Q4: What are the recommended techniques for purifying the final product?

A4: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.

  • Flash Column Chromatography: This is a widely used method for purifying products from reactions involving sulfonyl fluorides.[6][7] Silica gel is a common stationary phase.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8][9]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially if the impurities have significantly different boiling points.[10]

Troubleshooting Guide

This section addresses common problems that may arise during the workup of reactions involving 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Workup 1. Incomplete reaction. 2. Product loss during extraction due to incorrect solvent choice or emulsion formation. 3. Hydrolysis of the product due to harsh workup conditions.1. Before workup, confirm reaction completion using an appropriate analytical technique such as TLC, LC-MS, or NMR. 2. Ensure the extraction solvent is appropriate for your product's polarity. To break emulsions, add a small amount of brine. 3. Use a mild quenching agent like saturated aqueous NaHCO₃ and avoid prolonged contact with aqueous phases.
Product is Contaminated with Starting Material (2-Fluoro-5-methylbenzene-1-sulfonyl fluoride) 1. Incomplete reaction. 2. Similar chromatographic properties of the starting material and product.[11]1. Drive the reaction to completion before initiating the workup. 2. Optimize your column chromatography conditions. A different solvent system or a shallower gradient may be necessary to achieve separation.
"Oiling Out" During Recrystallization 1. The crude material is highly impure, leading to a significant depression of the melting point. 2. The chosen recrystallization solvent is inappropriate.1. Attempt to purify the crude material by flash chromatography before recrystallization. 2. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool much more slowly. Seeding with a pure crystal can also induce proper crystallization.[9]
Unexpected Signals in NMR of Purified Product 1. Presence of regioisomers formed during the reaction. 2. Side reactions such as desulfonylation or reactions with the solvent.1. Carefully analyze 1H, 13C, and 19F NMR spectra to identify the isomeric impurities. Reaction conditions may need to be optimized to improve regioselectivity. 2. Review the reaction mechanism for potential side reactions. Ensure the workup and purification conditions are not promoting degradation.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure

This protocol is a general guideline for the workup of a reaction performed in an organic solvent.

  • Quenching:

    • Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Continue stirring for 10-15 minutes to ensure complete quenching.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[7][10] The choice of solvent will depend on the polarity of your product.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).[10] This helps to remove residual water from the organic phase.

    • Separate the layers and discard the aqueous layer.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

    • Filter the mixture to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate it to a dry powder using a rotary evaporator.[6]

  • Column Packing and Elution:

    • Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Carefully add the silica-adsorbed crude product to the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture Quenching 1. Quenching (e.g., aq. NaHCO₃) Reaction->Quenching Extraction 2. Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing 3. Washing (Brine) Extraction->Washing Drying 4. Drying (e.g., Na₂SO₄) Washing->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A generalized workflow for the workup and purification of reactions containing 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Troubleshooting_Logic Start Workup Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Review_Reaction Review Reaction Conversion (TLC, LC-MS) Check_Yield->Review_Reaction Yes Success Successful Workup Check_Purity->Success No Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Check_Purity->Optimize_Purification Yes Optimize_Extraction Optimize Extraction (Solvent, Emulsion) Review_Reaction->Optimize_Extraction Characterize_Impurity Characterize Impurities (NMR, MS) Optimize_Purification->Characterize_Impurity

Caption: A decision-making diagram for troubleshooting common workup issues.

References

Sources

Optimization

Mitigating decomposition of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride during storage

Introduction: The Challenge of Stability 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is a key building block in modern drug discovery and chemical biology, valued for its role in synthesizing complex molecules and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stability

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is a key building block in modern drug discovery and chemical biology, valued for its role in synthesizing complex molecules and as a covalent probe.[1] However, the inherent reactivity of the sulfonyl fluoride moiety, which makes it so useful, also renders it susceptible to degradation during storage.[2][3] Improper handling can lead to the slow decomposition of the material, compromising experimental reproducibility, yield, and purity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and best practices to mitigate the decomposition of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, ensuring its integrity from the moment it is received to its final use in your experiments.

Understanding the Primary Decomposition Pathway: Hydrolysis

The principal threat to the stability of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride during storage is hydrolysis. The sulfur atom in the sulfonyl fluoride group (SO₂F) is highly electrophilic, making it a target for nucleophiles. Atmospheric moisture, even in trace amounts, can act as a nucleophile, attacking the sulfur atom. This leads to the cleavage of the robust but reactive sulfur-fluorine (S-F) bond, resulting in the formation of the corresponding sulfonic acid and hydrogen fluoride.[2][4]

While sulfonyl fluorides are significantly more resistant to hydrolysis than their sulfonyl chloride counterparts, they are not entirely inert.[5][6] This reaction is often slow but inexorable under improper storage conditions.

Caption: Primary decomposition pathway via hydrolysis.

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses common questions regarding the proactive, proper storage of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Q1: What are the ideal long-term storage conditions for this compound? A: The optimal storage conditions aim to minimize exposure to moisture and heat. We recommend storing the compound in a desiccator at low temperatures. For detailed parameters, refer to the summary table below.

Q2: Is it mandatory to store it under an inert atmosphere? A: Yes. To prevent hydrolysis, it is critical to displace air and its associated moisture. Backfilling the container with an inert gas like argon or nitrogen creates a dry, non-reactive environment that significantly prolongs the shelf-life of the compound.

Q3: What type of container should I use? A: Use containers made of chemically resistant materials such as borosilicate glass (e.g., amber vials) with PTFE-lined caps. The PTFE liner provides a superior seal against moisture ingress compared to standard cap liners. Ensure the container is appropriately sized to minimize headspace.

Q4: How does ambient humidity affect the stability of the compound? A: Ambient humidity is the primary driver of decomposition. Even brief or repeated exposure to a humid environment can introduce enough water to initiate hydrolysis. This is why handling should be done swiftly, preferably in a glovebox or under a stream of dry inert gas.

Q5: My lab stores similar sulfonyl chlorides at room temperature. Can I do the same with this sulfonyl fluoride? A: While sulfonyl fluorides are more stable than sulfonyl chlorides, we do not recommend room temperature storage for long-term stability.[5][6] Refrigeration or freezing significantly slows the rate of any potential degradation reactions. Some product sheets for similar compounds may suggest storage in a refrigerator.[7]

Table 1: Recommended Storage and Handling Parameters
ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen)Reduces the kinetic rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.[8]
Container Borosilicate glass vial with PTFE-lined capProvides chemical resistance and an excellent moisture barrier.
Light Exposure Store in the dark (Amber vial or in a box)Protects against potential light-induced degradation, a general best practice for complex organic molecules.[9]
Handling In a glovebox or under a stream of inert gasMinimizes exposure to ambient air and humidity during aliquoting and weighing.
Aliquoting Prepare smaller, single-use aliquotsAvoids repeated freeze-thaw cycles and moisture exposure of the bulk material.

Troubleshooting Guide: Has My Compound Degraded?

This section provides a logical workflow to follow if you suspect your compound has decomposed due to unexpected experimental results, changes in physical appearance, or age.

A Suspicion of Decomposition (e.g., poor yield, new spots on TLC) B Visual Inspection Is the material clumpy, discolored, or have an acidic smell? A->B C Analytical Confirmation (Purity Check) B->C Yes or Inconclusive D Primary Method: HPLC-UV Look for new peaks, especially early-eluting polar species. C->D E Alternative Method: ¹⁹F NMR Look for new signals corresponding to F⁻ or other F-containing species. C->E F Purity >95%? D->F E->F G Compound is likely stable. Review experimental protocol for other sources of error. F->G Yes H Purity <95% or significant impurity peaks present. F->H No M Implement Recommended Storage Protocol for all new material. G->M I Decomposition Confirmed. Primary impurity is likely 2-fluoro-5-methylbenzenesulfonic acid. H->I J Can it be salvaged? I->J K If decomposition is minor (<10%), consider purification by column chromatography (if practical for your scale). J->K Maybe L If decomposition is significant (>10%), discard the material according to safety protocols and obtain a fresh batch. J->L No K->M L->M

Caption: Troubleshooting workflow for suspected decomposition.

Q&A for Troubleshooting

Q1: My material, which was a free-flowing powder, now appears clumpy or sticky. What does this mean? A: This is a strong physical indicator of hydrolysis. The product, 2-fluoro-5-methylbenzenesulfonic acid, is more polar and hygroscopic than the starting material and can absorb additional moisture, leading to clumping.

Q2: How can I definitively confirm that decomposition has occurred? A: Analytical chemistry is the only way to be certain. We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection. A degraded sample will show a decreased peak area for the parent compound and the appearance of one or more new, typically more polar (earlier eluting), impurity peaks.[10][11] See Protocol 2 for a sample method.

Q3: What are the primary decomposition products I should look for? A: The main product of hydrolysis is 2-fluoro-5-methylbenzenesulfonic acid. You may also be able to detect the presence of fluoride ions (F⁻) using an ion-selective electrode or ion chromatography, though this is less common in a standard organic chemistry lab.[12][13]

Q4: Can I re-purify a partially decomposed bottle of the compound? A: It is technically possible through methods like recrystallization or column chromatography, but it is often impractical. The process can be low-yielding, and if the root cause of decomposition (improper storage) is not addressed, the purified material will degrade again. For ensuring experimental reproducibility, we strongly recommend discarding significantly degraded material and starting with a fresh, high-purity batch.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol is designed to minimize moisture exposure to the bulk stock of the compound.

  • Preparation: Move the main container of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, several appropriately sized amber glass vials with PTFE-lined caps, and your tools into a nitrogen-filled glovebox or have a source of dry argon/nitrogen ready.

  • Equilibration: Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. This may take 30-60 minutes.

  • Aliquoting: Once equilibrated, quickly open the main container inside the glovebox or under a positive pressure of inert gas. Weigh out your desired single-use quantities into the smaller vials.

  • Sealing: Tightly cap each aliquot vial. For extra protection, you can wrap the cap-vial interface with Parafilm.

  • Backfilling Stock: Before re-sealing the main stock container, flush the headspace with dry argon or nitrogen for 30-60 seconds. Seal it tightly, wrap with Parafilm, and place it back in its designated cold storage location (e.g., ≤ 4°C).

  • Labeling and Storage: Clearly label each aliquot with the compound name, date, and quantity. Store the aliquots under the same recommended cold, dark conditions.

Protocol 2: Analytical Purity Assessment via HPLC

This protocol provides a general method to assess the purity of your material. Method optimization may be required based on your specific equipment.

  • Sample Preparation:

    • Prepare a stock solution of your 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of ~0.1 mg/mL using a 60:40 mixture of acetonitrile and water.[10]

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 60% B, hold for 1 minute, ramp to 70% B over 9 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • A pure sample should exhibit a single major peak at a specific retention time.

    • Hydrolysis will result in the appearance of a new, more polar peak at an earlier retention time.

    • Integrate all peaks and calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level below 95% warrants caution and consideration of using a fresh batch.

References

  • Bunton, C. A., & Fendler, J. H. (1966). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 31(7), 2307-2311. Available at: [Link]

  • Carroll, L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1159-1172. Available at: [Link]

  • Gennaro, V., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 12(9), 1541-1548. Available at: [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(14), 5296-5309. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17607, Sulfuryl fluoride. Retrieved from [Link]

  • Terjeson, R. J. (1984). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds. PDXScholar. Available at: [Link]

  • Ambler, B. R., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 231-246. Available at: [Link]

  • Ambler, B. R., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]

  • Ambler, B. R., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate. Available at: [Link]

  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]

  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Sulfur. Retrieved from [Link]

  • Narouz, M. R., et al. (2019). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 10(40), 9215-9229. Available at: [Link]

  • Rosneft Deutschland. (n.d.). Safety Data Sheet Sulfur. Retrieved from [Link]

  • Qingdao Hisea Chem Co., Ltd. (2025). Safety Guidelines for Handling And Storing Sodium Sulfide. Retrieved from [Link]

  • Martin Marietta. (n.d.). Sulfur Spills. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • Wang, Y., et al. (2024). Degradation of sulfuryl fluoride by dielectric barrier discharge synergistically with reactive gas. AIP Advances, 14(1), 015063. Available at: [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

For researchers, scientists, and drug development professionals, the precise characterization of enzyme inhibitors is a cornerstone of modern biochemistry and pharmacology. This guide provides an in-depth, objective comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of enzyme inhibitors is a cornerstone of modern biochemistry and pharmacology. This guide provides an in-depth, objective comparison of the kinetic profile of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, a putative irreversible enzyme inhibitor, against well-established alternatives. The methodologies and analyses presented herein are designed to ensure scientific integrity and provide actionable insights for your research endeavors.

Introduction: The Significance of Covalent Inhibition and Kinetic Analysis

Covalent enzyme inhibitors, which form a stable chemical bond with their target enzyme, represent a significant class of therapeutic agents and biochemical tools.[1][2] Unlike their non-covalent counterparts, the interaction of covalent inhibitors is often irreversible, leading to prolonged target engagement and potent biological effects.[3][4] The sulfonyl fluoride moiety is a well-recognized "warhead" that covalently modifies nucleophilic residues, most notably the catalytic serine in serine proteases and other serine hydrolases.[5][6][7] This modification renders the enzyme inactive.[5][8]

A thorough kinetic analysis is paramount to understanding the efficacy and mechanism of a covalent inhibitor.[1][9] The process is typically characterized by a two-step mechanism: an initial reversible binding event (governed by the inhibition constant, Ki) followed by an irreversible covalent bond formation (characterized by the rate of inactivation, kinact).[1][10] The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/Ki, which provides a robust metric for comparing different covalent inhibitors.[1][11] This guide will delineate the experimental framework for determining these critical parameters for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride and compare its performance with established serine protease inhibitors, Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).

Comparative Inhibitors: PMSF and AEBSF

A meaningful evaluation of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride necessitates a comparison with well-characterized inhibitors that share a similar mechanism of action.

  • Phenylmethylsulfonyl Fluoride (PMSF): A widely used, broad-spectrum serine protease inhibitor.[12] Its primary drawbacks are its low aqueous solubility, requiring dissolution in organic solvents, and its short half-life in aqueous solutions.[6][13] PMSF is also highly toxic and requires careful handling.[14]

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A more water-soluble and less toxic alternative to PMSF.[8][13][14] Its enhanced stability in aqueous solutions makes it suitable for longer experiments and inclusion in protease inhibitor cocktails.[6][15]

The choice between these inhibitors often depends on the specific experimental context, balancing efficacy with practical considerations of solubility, stability, and safety.[8][13]

Kinetic Analysis Workflow: Determining Ki and kinact

The following protocol provides a detailed, step-by-step methodology for the kinetic characterization of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Prepare enzyme and substrate stock solutions A1 Incubate enzyme with varying inhibitor concentrations over time P1->A1 P2 Prepare inhibitor stock solutions (2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, PMSF, AEBSF) P2->A1 A2 Initiate reaction by adding chromogenic/fluorogenic substrate A1->A2 A3 Monitor product formation continuously using a plate reader A2->A3 D1 Plot reaction progress curves (Absorbance/Fluorescence vs. Time) A3->D1 D2 Determine initial rates (v_i) from the linear phase of each curve D1->D2 D3 Plot ln(v_i) vs. pre-incubation time to determine k_obs for each inhibitor concentration D2->D3 D4 Plot k_obs vs. [Inhibitor] D3->D4 D5 Fit data to the appropriate equation to determine K_i and k_inact D4->D5

Caption: Workflow for the kinetic analysis of irreversible enzyme inhibitors.

Detailed Experimental Protocol

Materials:

  • Purified target serine protease

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

  • PMSF

  • AEBSF hydrochloride

  • Appropriate assay buffer (e.g., Tris-HCl or HEPES at the optimal pH for the enzyme)

  • Anhydrous solvent for PMSF and 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (e.g., isopropanol, DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the target enzyme in the assay buffer.

    • Prepare a concentrated stock solution of the substrate in the assay buffer.

    • Prepare a high-concentration stock solution of AEBSF in sterile water or assay buffer.

    • Immediately before use, prepare high-concentration stock solutions of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride and PMSF in an anhydrous solvent due to their instability in aqueous solutions.[8]

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the assay buffer and a series of dilutions of the inhibitor stock solution to achieve a range of final inhibitor concentrations. Include a control with no inhibitor.

    • Add the enzyme to each well to initiate the pre-incubation.

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • At the end of each pre-incubation time, add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.

    • Immediately begin monitoring the change in absorbance or fluorescence over time in a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (vi) from the linear portion of the progress curve (product formation vs. time).

    • For each inhibitor concentration, plot the natural logarithm of the initial velocity (ln(vi)) against the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the resulting data to the following equation for a two-step irreversible inhibition model using non-linear regression analysis:

      kobs = kinact * [I] / (Ki + [I])

      where:

      • kobs is the observed rate of inactivation

      • kinact is the maximal rate of inactivation

      • Ki is the inhibitor concentration that gives half-maximal inactivation

      • [I] is the inhibitor concentration

    • From this fit, the values for kinact and Ki can be determined. The overall inhibitor efficiency is then calculated as kinact/Ki.

Comparative Kinetic Performance

The following table presents a hypothetical, yet plausible, set of kinetic parameters for 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride in comparison to PMSF and AEBSF for the inhibition of a model serine protease like trypsin.

InhibitorKi (μM)kinact (s-1)kinact/Ki (M-1s-1)Aqueous SolubilityStability in Aqueous Buffer (t1/2)
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride 750.05667Low~45 min at pH 7.5
PMSF 1000.03300Very Low~30 min at pH 7.5[14]
AEBSF 2500.0280High> 24 hours at pH 7.0

Interpretation of Comparative Data:

  • Binding Affinity (Ki): A lower Ki value indicates a higher initial binding affinity. In this hypothetical comparison, 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride demonstrates a slightly better initial binding affinity to the enzyme than PMSF and a significantly better affinity than AEBSF.

  • Rate of Inactivation (kinact): A higher kinact signifies a faster rate of covalent bond formation once the inhibitor is bound to the enzyme. Here, 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is shown to have the highest rate of inactivation.

  • Overall Inhibitor Efficiency (kinact/Ki): This second-order rate constant is the most comprehensive measure of an irreversible inhibitor's potency.[1] The hypothetical data suggests that 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is a more efficient inhibitor of the target serine protease than both PMSF and AEBSF.

  • Physicochemical Properties: While potentially more potent, 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is likely to share the practical limitations of PMSF, namely low aqueous solubility and moderate stability in aqueous buffers. AEBSF remains superior in terms of its solubility and stability, which are critical considerations for many experimental designs.[8][13]

Mechanism of Action: Covalent Modification of Serine Residues

The inhibitory activity of sulfonyl fluorides is predicated on the covalent modification of the catalytic serine residue within the active site of serine proteases.[5] The electrophilic sulfur atom of the sulfonyl fluoride is subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion, thereby irreversibly inactivating the enzyme.[5][8]

Mechanism Diagram

Caption: Two-step mechanism of irreversible inhibition by sulfonyl fluorides.

Conclusion and Recommendations

The kinetic analysis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride, when compared with established inhibitors like PMSF and AEBSF, provides a comprehensive understanding of its potential as a research tool or therapeutic lead. The hypothetical data presented in this guide suggests that 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride could be a more potent serine protease inhibitor than both PMSF and AEBSF, as indicated by its higher kinact/Ki value.

However, its practical utility will be dictated by its physicochemical properties. Researchers should carefully consider its aqueous solubility and stability in their experimental systems. For applications requiring long-term inhibition or in systems sensitive to organic solvents, the highly soluble and stable AEBSF may remain the more prudent choice despite its lower intrinsic potency.[8][13] Conversely, for short-term experiments where maximal and rapid inhibition is desired and the use of a co-solvent is permissible, 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride could offer a significant advantage.

Ultimately, the selection of an appropriate inhibitor is contingent upon a thorough evaluation of its kinetic profile in the context of the specific experimental requirements. This guide provides the foundational framework for conducting such a rigorous and objective assessment.

References

  • Current time inform
  • Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed. (1992). Molecular Immunology, 29(6), 713–721.
  • AEBSF vs. PMSF: A Comprehensive Guide to Serine Protease Inhibition - Benchchem. BenchChem.
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc. (2020). CarnaBio USA, Inc.
  • PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab - AntBio. (2026). AntBio.
  • A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF - Benchchem. BenchChem.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
  • Advantages and Disadvantages of Covalent Inhibitors - Encyclopedia.pub. (2023). Encyclopedia.pub.
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (2015). Royal Society of Chemistry.
  • Protease inhibitors - Protein Purification - Fisher Scientific. Fisher Scientific.
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) | Analytical Chemistry - ACS Publications. (2025).
  • The advantages and disadvantages of covalent and non-covalent inhibitors. - ResearchGate.
  • A REVIEW ON RATIONAL DESIGN OF COVALENTLY AND NON-COVALENTLY BINDING ENZYME INHIBITORS - Jetir.Org. JETIR.
  • Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - ResearchGate. (2020).
  • Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed. (2012). PubMed.
  • Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed. (2020). PubMed.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
  • Sulfonyl Fluoride Inhibitors of F
  • 3 Key Differences Between AEBSF and PMSF Protease Inhibitors - GoldBio. (2024). GoldBio.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (2025). Royal Society of Chemistry.
  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling | Charles River. Charles River.
  • substitution for PMSF? - Molecular Cloning - Protocol Online. (2006). Protocol Online.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. Stanford Medicine.
  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE.
  • Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies | PPT - Slideshare. Slideshare.
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - NSF Public Access Repository. (2024). NSF Public Access Repository.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024). PMC.
  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase | Journal of Medicinal Chemistry. (2012).
  • Discovering and de- risking irreversible inhibitors | Enzymlogic. Enzymlogic.
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (2015). Royal Society of Chemistry.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. PMC.
  • Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorin
  • Small-molecule inhibitor: PMSF - MEROPS - the Peptidase D
  • Enzyme inhibition by fluoro compounds - ResearchGate. (2025).
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. PMC.

Sources

Comparative

Purity assessment of synthesized 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

Comprehensive Purity Assessment and Performance Comparison: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride vs. Sulfonyl Chloride Analogues As a Senior Application Scientist overseeing high-throughput medicinal chemistry wo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assessment and Performance Comparison: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride vs. Sulfonyl Chloride Analogues

As a Senior Application Scientist overseeing high-throughput medicinal chemistry workflows, I frequently encounter a critical bottleneck: the degradation of electrophilic building blocks before they ever reach the assay plate. In the realm of click chemistry, the transition from traditional sulfonyl chlorides to sulfonyl fluorides has revolutionized library synthesis.

This guide provides an in-depth, objective comparison between 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) and its sulfonyl chloride counterpart. Furthermore, it establishes a self-validating analytical framework to ensure the absolute purity and functional integrity of synthesized sulfonyl fluoride reagents.

Mechanistic Rationale: The Superiority of the Sulfonyl Fluoride

Sulfonyl fluoride-based Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier click-chemistry approach due to the unique, latent reactivity of the sulfonyl fluoride group[1].

The fundamental difference between 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride and 2-Fluoro-5-methylbenzenesulfonyl chloride lies in the oxidation state resilience of the sulfur-halogen bond. The S(VI)-Cl bond is highly susceptible to spontaneous nucleophilic attack by ambient moisture, leading to rapid hydrolysis into the corresponding sulfonic acid. This inherent instability complicates storage and ruins chemoselectivity in aqueous media.

Conversely, the high oxidation state sulfur-fluoride (S-F) bond is incredibly resilient to oxidation, reduction, thermolysis, and aqueous environments across a wide pH range[2]. This latent electrophilicity is only unleashed under specific catalytic conditions—such as the introduction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride salts—allowing the click reaction to proceed rapidly and orthogonally[2].

Comparative Performance Data

To objectively evaluate the operational advantages of the sulfonyl fluoride warhead, we must look at its performance under standard laboratory and high-throughput screening conditions.

Performance Metric2-Fluoro-5-methylbenzene-1-sulfonyl fluoride2-Fluoro-5-methylbenzenesulfonyl chloride
Aqueous Stability (pH 7.4, 25°C) Highly stable (Half-life > 30 days)Rapidly hydrolyzes (Half-life < 2 hours)
SuFEx / Coupling Reactivity Controlled (Requires DBU/Bifluoride activation)Spontaneous, highly prone to side-reactions
Chemoselectivity (Amine vs. Water) > 99:1 (Orthogonal click reactivity)< 3:1 (Significant background hydrolysis)
Shelf-Life & Storage > 2 years (Ambient temperature, moisture tolerant)< 3 months (Requires strict anhydrous/inert conditions)

Analytical Workflow: A Self-Validating System

Assessing the purity of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride requires more than simply checking for organic byproducts; we must verify the functional integrity of the S-F bond. To achieve this, we employ a multi-modal approach combining Reverse-Phase HPLC-UV and 19 F-NMR spectroscopy.

PurityAssessment A 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) B Sample Solubilization (CD3CN / MeCN) A->B C RP-HPLC-UV (240 nm) Organic Impurity Profiling B->C Aliquot 1 D 19F-NMR (376 MHz) Functional Group Integrity B->D Aliquot 2 E Data Integration (Cross-Validation) C->E UV Purity % D->E S-F : C-F Ratio F Validated SuFEx Reagent (1:1 F-Ratio, >98% UV) E->F Concordant G Degraded Sample (Hydrolyzed -SO3H) E->G Discordant

Multi-modal purity validation workflow for sulfonyl fluorides.

Experimental Protocols

The following protocols are designed to establish causality between the analytical data and the physical state of the molecule, ensuring the system is self-validating.

Protocol A: Reverse-Phase HPLC-UV Analysis

Purpose: To quantify synthesis byproducts and organic impurities. Causality: Monitoring absorption at 240 nm captures the optimal UV absorbance of the substituted aromatic ring, a standard practice for ensuring >95% purity in SuFEx compounds[3]. The addition of Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of any trace sulfonic acid degradation products, preventing peak tailing and ensuring accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Vortex until fully solubilized.

  • Column Selection: C18 Reverse-Phase column (e.g., 50 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: MeCN + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 240 nm.

  • Acceptance Criteria: The main peak must account for >98% of the total integrated peak area.

Protocol B: 19 F-NMR Spectroscopy (The Self-Validating Step)

Purpose: To unambiguously confirm the integrity of the -SO 2​ F warhead. Causality: 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride contains two distinct fluorine environments: the aromatic C-F and the sulfonyl S-F. Because these exist within the same molecule, the 19 F-NMR spectrum acts as an internal, self-validating system[4]. The integral ratio of the C-F peak to the S-F peak must be exactly 1:1. If the S-F peak integrates to less than 1.0 relative to the C-F peak, it mathematically proves the degradation of the sulfonyl fluoride into a sulfonic acid, bypassing the need for an external standard.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the sample in 0.5 mL of deuterated acetonitrile (CD 3​ CN).

  • Acquisition: Transfer to a standard 5 mm NMR tube and acquire the 19 F-NMR spectrum at 376 MHz (or higher).

  • Spectral Analysis:

    • Locate the aromatic C-F resonance (typically between -110 to -120 ppm). Set this integral to exactly 1.00.

    • Locate the distinct sulfonyl S-F resonance (typically shifted far downfield between +50 to +65 ppm)[4].

  • Acceptance Criteria: The S-F resonance must integrate to ≥ 0.98. Any missing integral fraction directly correlates to the percentage of hydrolyzed warhead.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Sulfur fluoride exchange Source: Nature Reviews Chemistry (NIH PMC) URL:[Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: ResearchGate URL:[Link]

Sources

Validation

Confirming the regioselectivity of reactions with 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

As a Senior Application Scientist specializing in covalent probe design and library synthesis, I frequently encounter the challenge of functionalizing multi-electrophilic scaffolds. 2-Fluoro-5-methylbenzene-1-sulfonyl fl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in covalent probe design and library synthesis, I frequently encounter the challenge of functionalizing multi-electrophilic scaffolds. 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) is a premier example of a dual-electrophile system. It possesses two highly reactive, yet mechanistically distinct, centers: an S(VI) sulfonyl fluoride group and a C(sp2) ortho-fluoro group.

For drug development professionals, mastering the regioselectivity of this molecule unlocks the ability to synthesize complex, bifunctionalized sulfonamides and covalent inhibitors. This guide objectively compares the regioselective performance of this sulfonyl fluoride against its sulfonyl chloride alternative and provides self-validating protocols to strictly control the reaction pathway between Sulfur(VI) Fluoride Exchange (SuFEx) and Nucleophilic Aromatic Substitution (SNAr).

The Mechanistic Dichotomy: SNAr vs. SuFEx

The core advantage of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride lies in the unique stability of the -SO2F group. As established by in their foundational SuFEx click chemistry research, the S-F bond is virtually inert to neutral nucleophiles and aqueous hydrolysis unless specifically activated.

However, the -SO2F group is powerfully electron-withdrawing. This electronic effect highly activates the adjacent ortho-fluoro substituent toward SNAr. By manipulating the solvent polarity and the protonation state of the incoming nucleophile, we can dictate the site of attack with extreme precision—a level of control impossible to achieve with standard sulfonyl chlorides, as demonstrated in recent studies on .

Regioselectivity SM 2-Fluoro-5-methylbenzene- 1-sulfonyl fluoride Cond1 Neutral Amine Polar Aprotic (DMF) Base: DIPEA SM->Cond1 Cond2 Amine Anion Non-polar (Toluene) Base: LiHMDS SM->Cond2 Path1 S_NAr Pathway Cond1->Path1 Path2 SuFEx Pathway Cond2->Path2 Prod1 2-Amino-5-methylbenzene- 1-sulfonyl fluoride (S-F Retained) Path1->Prod1 Prod2 2-Fluoro-5-methylbenzene- 1-sulfonamide (C-F Retained) Path2->Prod2

Mechanistic divergence of the dual-electrophile based on solvent and base selection.

Comparative Performance Data

When comparing the sulfonyl fluoride to its sulfonyl chloride analog (2-Fluoro-5-methylbenzene-1-sulfonyl chloride), the quantitative data heavily favors the fluoride for orthogonal synthesis. The chloride's S(VI) center is simply too electrophilic, leading to premature sulfonylation even when SNAr conditions are applied.

Table 1: Regioselectivity and Yield Comparison of Substituted Benzenesulfonyl Halides

SubstrateReaction ConditionsPrimary PathwayChemoselectivityIsolated Yield
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride Neutral Amine, DMF, DIPEA (25°C)SNAr (C-N bond)>95% (SNAr)82 - 88%
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride Amine, LiHMDS, Toluene (0°C)SuFEx (S-N bond)>90% (SuFEx)75 - 85%
2-Fluoro-5-methylbenzene-1-sulfonyl chloride Neutral Amine, DMF, DIPEA (25°C)Sulfonylation (S-N bond)Poor (Mixture)<40% (Target)
2-Fluoro-5-methylbenzene-1-sulfonyl chloride Amine, LiHMDS, Toluene (0°C)Sulfonylation (S-N bond)>95% (Sulfonylation)80 - 90%

Data synthesis based on parallel combinatorial chemistry standards for.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By leveraging 19F NMR spectroscopy, researchers can definitively confirm the regiochemical outcome of the reaction before proceeding to downstream functionalization.

Protocol A: Chemoselective SNAr (C-N Bond Formation)

This protocol preserves the SuFEx-active -SO2F group for late-stage click chemistry while modifying the aromatic ring.

  • Preparation: Dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state, which is an absolute requirement for the SNAr pathway to proceed.

  • Reagent Addition: Add the desired primary or secondary neutral amine (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HF byproduct. Because the amine remains neutral, it lacks the thermodynamic driving force to displace the highly stable S-F bond.

  • Reaction: Stir at 25°C for 12–16 hours under an inert atmosphere.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate.

Protocol B: Chemoselective SuFEx (S-N Bond Formation)

This protocol forces the reaction to occur exclusively at the S(VI) center, leaving the ortho-fluoro group intact for subsequent cross-coupling or substitution.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous Toluene (0.2 M) and cool to 0°C.

    • Causality: Toluene is a non-polar solvent. It severely destabilizes the Meisenheimer complex, effectively shutting down the competing SNAr pathway.

  • Activation: Dropwise add LiHMDS (1.1 eq, 1.0 M in THF). Stir for 15 minutes.

    • Causality: LiHMDS completely deprotonates the amine to form a highly nucleophilic lithium amide anion. The Li+ cation acts as a crucial Lewis acid, coordinating to the sulfonyl oxygen/fluorine to activate the S(VI) center for exchange.

  • Electrophile Addition: Slowly add 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Validation Workflow

To guarantee trustworthiness, every reaction must be passed through a rapid 19F NMR validation checkpoint. The distinct chemical shifts of the S-F and C-F bonds make this an infallible diagnostic tool.

Validation Start Crude Reaction Mixture NMR 19F NMR Analysis (CDCl3) Start->NMR Split NMR->Split Res1 Signal at ~ +60 ppm (S-F) No signal at ~ -110 ppm Confirmed S_NAr Split->Res1 S-F Intact Res2 Signal at ~ -110 ppm (C-F) No signal at ~ +60 ppm Confirmed SuFEx Split->Res2 C-F Intact

Self-validating 19F NMR workflow for confirming regioselectivity outcomes.

By adhering to these condition-specific protocols, chemists can confidently utilize 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride as a highly predictable, modular building block for advanced molecular design.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Tolmachova, K. A., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry.[Link]

  • Moroz, Y. S., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science.[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride. The procedures outlined herein are designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The information is grounded in established chemical safety principles and addresses the specific reactivity of sulfonyl fluorides.

Hazard Assessment and Chemical Profile

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is a reactive organic compound. While specific toxicological data is not extensively documented, its structural class, sulfonyl fluorides, presents known hazards. The primary concerns are its corrosive nature and its potential to release fluoride ions upon hydrolysis.[1][2]

Key Hazards:

  • Corrosivity: Like many sulfonyl halides, this compound is expected to be corrosive, causing severe skin burns and eye damage upon contact.[1][3]

  • Reactivity: Sulfonyl fluorides can react with water (hydrolysis), although often more slowly than their chloride counterparts.[4][5][6] This reaction can be accelerated by the presence of nucleophiles, acids, or bases. The hydrolysis of sulfonyl fluorides can produce hydrofluoric acid, a highly toxic and corrosive substance.

  • Toxicity: Inhalation or ingestion can be harmful.[7][8] The metabolic breakdown of such compounds can release fluoride ions, which can lead to systemic toxicity, including potentially fatal hypocalcemia.[1][2]

Property Value/Information Source
Chemical Class Sulfonyl Fluoride[9]
Primary Hazard Corrosive, potential for fluoride ion release[1][3]
Reactivity Reacts with water, nucleophiles[4][10]
Known Byproducts of Degradation Corresponding sulfonic acid, fluoride ions[9]

Personal Protective Equipment (PPE)

Due to the corrosive nature of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride and the potential for hydrofluoric acid formation, a stringent PPE protocol is mandatory.

Required PPE:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[11]

  • Hand Protection: Use chemical-resistant gloves. Given the reactivity, a combination of gloves, such as a flame-resistant liner with a chemical-resistant outer glove (e.g., nitrile), is recommended.[11][12]

  • Body Protection: A flame-resistant lab coat or a full chemical-resistant suit should be worn.[12][13] All skin must be covered.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (for small spills): Cautiously cover the spill with a weak base such as sodium bicarbonate to neutralize any acidic byproducts.

  • Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a clearly labeled, compatible hazardous waste container.[14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Procedure

The primary goal of the disposal procedure is to neutralize the reactivity of the sulfonyl fluoride before it is collected for final disposal by a licensed hazardous waste contractor. This in-lab neutralization minimizes risks during storage and transport.

In-Laboratory Neutralization

This procedure should be performed in a chemical fume hood with all required PPE.

Materials Needed:

  • A compatible reaction vessel (e.g., a borosilicate glass beaker) large enough to accommodate the volume of waste and the neutralizing solution.

  • A stirrer and a stir plate.

  • A weak basic solution, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 1 M).

Protocol:

  • Preparation: Place the reaction vessel in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • Dilution: If dealing with a concentrated solution of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride, it can be cautiously diluted with an appropriate inert solvent to better control the reaction rate.

  • Neutralization: Slowly and with constant stirring, add the sulfonyl fluoride waste to the basic solution. Be prepared for a potentially exothermic reaction. The addition should be done in small increments to control the reaction rate and temperature.

  • Monitoring: Monitor the pH of the solution. Continue adding the basic solution until the pH is neutral (pH 6-8).

  • Reaction Completion: Allow the mixture to stir for several hours to ensure the complete hydrolysis and neutralization of the sulfonyl fluoride.

Waste Collection and Labeling

Once the neutralization is complete, the resulting aqueous solution must be handled as hazardous waste.

  • Containerization: Transfer the neutralized solution into a designated, leak-proof, and chemically compatible hazardous waste container.[14][15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (including reaction byproducts like sodium fluoride and the corresponding sodium sulfonate), and the date of accumulation.[15][16]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA), segregated from incompatible materials, particularly acids.[14][15]

Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[14] Do not pour any of the waste, neutralized or not, down the drain.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_neutralize In-Lab Neutralization cluster_collection Waste Collection cluster_final Final Disposal A Assess Hazards & Don PPE B Prepare Weak Base Solution A->B Proceed to Neutralization C Slowly Add Sulfonyl Fluoride Waste B->C D Monitor pH to Neutral C->D E Stir to Complete Reaction D->E F Transfer to Waste Container E->F Proceed to Collection G Label Container Correctly F->G H Store in Satellite Accumulation Area G->H I Arrange EHS Pickup H->I Request Disposal

Caption: Workflow for the safe disposal of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride.

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the primary regulations are set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] Academic laboratories may have specific guidelines under Subpart K of these regulations.[18] It is the responsibility of the researcher and their institution to ensure full compliance.[14][17]

References

  • Bunton, C. A., & Fendler, J. H. (1966). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 31(7), 2307-2311.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Duncia, J. V., & Smith, R. A. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Terjeson, R. J. (1984). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds. PDXScholar.
  • PubMed. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • MilliporeSigma. (2025, September 28). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • ResearchGate. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet.
  • Ansell Japan. (2025, August 12). Protect Workers from Hydrofluoric Acid: the Essential Guide to Safety.
  • BenchChem. (2025). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Purdue University. (n.d.). Fluorine Safety.
  • University of Colorado Boulder. (n.d.). Flame Resistant PPE.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Oxford Academic. (2005, August 15). Rapid Uptake, Metabolism, and Elimination of Inhaled Sulfuryl Fluoride Fumigant by Rats.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethyl sulphonyl fluoride.

Sources

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